4-(2-Fluorobenzoyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-14-7-3-1-6-13(14)16(19)12-9-10-18-15-8-4-2-5-11(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXTZURTCYZQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Fluorobenzoyl Quinoline and Analogues
Classical Approaches for Quinoline-4-one Core Constructionmdpi.comnih.gov
The synthesis of the quinolin-4-one core, a key structural motif in many biologically active compounds, has been accomplished through several classical name reactions. mdpi.com These methods, developed over more than a century, typically begin with substituted anilines or anthranilic acid derivatives and construct the heterocyclic ring through condensation and cyclization reactions. nih.govnih.govmetu.edu.tr While modern techniques involving transition metals have emerged, these foundational approaches remain integral to heterocyclic chemistry due to their reliability and the diversity of structures they can produce. mdpi.comnih.gov
Gould-Jacobs Reaction Pathwaysmdpi.comwikipedia.orgdrugfuture.com
The Gould-Jacobs reaction is a widely utilized thermal cyclization method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4-ones. mdpi.comwikipedia.org The process commences with the condensation of an aniline (B41778) derivative with a malonic acid ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgiipseries.org This initial step forms an anilinomethylenemalonate intermediate. drugfuture.com
Subsequent heating of this intermediate, often at high temperatures (around 250 °C), induces an intramolecular cyclization. mdpi.comwikipedia.org The reaction proceeds through a 6-electron cyclization process, leading to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org The final steps involve the saponification (hydrolysis) of the ester group to a carboxylic acid, followed by decarboxylation to yield the target 4-hydroxyquinoline (B1666331) (quinolin-4-one). wikipedia.orgdrugfuture.com This method is particularly significant as it forms the basis for the synthesis of several quinolone antibiotics. mdpi.com The regioselectivity of the cyclization can be influenced by steric and electronic factors, which may lead to a mixture of products when asymmetrically substituted anilines are used. mdpi.com
| Feature | Description |
| Reactants | Aniline (or derivative) and diethyl ethoxymethylenemalonate (or similar acyl malonic ester). wikipedia.orgiipseries.org |
| Key Steps | 1. Condensation/substitution to form anilidomethylenemalonic ester. 2. Thermal intramolecular cyclization. 3. Saponification of the resulting ester. 4. Decarboxylation. wikipedia.org |
| Product | 4-Hydroxyquinoline (Quinolin-4-one). wikipedia.org |
| Conditions | High temperatures (often >250 °C) are required for the cyclization step. mdpi.comablelab.eu |
Conrad-Limpach Condensation Protocolsmdpi.comnih.govwikipedia.org
Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. mdpi.comwikipedia.org The reaction mechanism begins with the formation of a Schiff base from the aniline and β-ketoester. wikipedia.org This intermediate exists in equilibrium with its enamine form. mdpi.com
The critical step is the thermal cyclization of the enamine, which requires high temperatures, often between 200-250 °C. mdpi.comwikipedia.org This annulation step is the rate-determining phase and involves breaking the aromaticity of the phenyl ring to form a hemiketal intermediate, which then aromatizes to the quinoline (B57606) system. nih.gov The harsh conditions can lead to moderate yields; however, the use of high-boiling inert solvents like mineral oil or diphenyl ether can significantly improve the outcome, with yields reaching up to 95% in some cases. mdpi.comwikipedia.org Like the Gould-Jacobs reaction, the final product is a 4-hydroxyquinoline, also known as a 4-quinolone. wikipedia.org
| Feature | Description |
| Reactants | Anilines and β-ketoesters (e.g., ethyl acetoacetate). iipseries.orgwikipedia.org |
| Key Steps | 1. Condensation to form a Schiff base/enamine. 2. High-temperature intramolecular cyclization. nih.govwikipedia.org |
| Product | 4-Hydroxyquinoline (4-Quinolone). wikipedia.org |
| Conditions | High temperatures (200–250 °C); often uses high-boiling solvents like mineral oil or Dowtherm A. mdpi.com |
Camps' Cyclization Reactions and Their Variantsmdpi.comwikipedia.org
The Camps cyclization, reported by Rudolf Camps in 1899, is a base-catalyzed intramolecular reaction of N-(2-acylaryl)amides to form either quinolin-2-ones or quinolin-4-ones. mdpi.comwikipedia.org The precursor, an o-acylaminoacetophenone, can be cyclized using a base, such as sodium hydroxide (B78521). nih.govwikipedia.org
The mechanism involves an intramolecular aldol-type condensation. mdpi.com Depending on which enolate is formed and which carbonyl group is attacked, two different products can be generated. The formation of quinolin-4-ones occurs when the enolate formed from the acyl group attacks the amide carbonyl. mdpi.comnih.gov The relative amounts of the resulting 2- and 4-hydroxyquinoline products depend on the specific substrate and the reaction conditions employed. wikipedia.org Buchwald's group later developed a rapid, two-step synthesis of 2-aryl-4-quinolones using a copper-catalyzed amidation followed by a Camps cyclization, achieving very good yields. mdpi.com
| Feature | Description |
| Reactant | o-Acylaminoacetophenone (or related N-(2-acylaryl)amides). wikipedia.org |
| Key Step | Base-catalyzed intramolecular aldol (B89426) condensation. mdpi.comnih.gov |
| Product | A mixture of 2-hydroxy- and 4-hydroxyquinolines (quinolones), with proportions depending on conditions. wikipedia.org |
| Catalyst | Typically a base, such as hydroxide ion. wikipedia.org |
Biere-Seelen Synthesis Strategiesmdpi.comnih.gov
Developed in 1979, the Biere-Seelen synthesis provides a route to quinolin-4-ones starting from methyl anthranilate. mdpi.comnih.govmun.ca The procedure begins with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which produces an enaminoester intermediate. nih.govmun.ca
This intermediate then undergoes cyclization in the presence of a strong base to yield a quinolin-4-one diester. nih.gov This method offers a distinct pathway from the aniline-based approaches of Gould-Jacobs and Conrad-Limpach. Subsequent selective hydrolysis can be performed to yield different carboxylic acid derivatives before final decarboxylation to the quinolin-4-one core. nih.gov
| Feature | Description |
| Reactants | Methyl anthranilate and dimethyl acetylenedicarboxylate. nih.govmun.ca |
| Key Steps | 1. Michael addition to form an enaminoester. 2. Base-induced cyclization. nih.govmun.ca |
| Product | Quinolin-4-one with ester functionalities at positions 2 and 3, which can be further modified. nih.gov |
| Conditions | Requires a strong base for the cyclization step. nih.gov |
Snieckus Reaction Modalitiesmdpi.comnih.gov
The Snieckus synthesis is a notable method for producing 3-substituted quinolin-4-ones. mdpi.comnih.gov This approach is a modification of the Niementowski reaction and employs a regioselective sequence of ortho-metallation reactions. mdpi.com The process starts with the condensation of an anthranilic acid amide with a ketone to form an imine. mdpi.com
This imine is typically used directly in the next step without extensive purification. mdpi.com Treatment of the imine with a strong base, such as lithium diisopropylamide (LDA), promotes a cyclization reaction that leads to the formation of the 3-substituted quinolin-4-one. mdpi.comnih.gov The Snieckus method is advantageous due to the availability of various substituted anthranilic acid amides and the relatively mild conditions of the base-promoted cyclization. mdpi.com
| Feature | Description |
| Reactants | Anthranilic acid amide and a ketone. mdpi.com |
| Key Steps | 1. Condensation to form an imine. 2. Treatment with a strong base (e.g., LDA) to induce cyclization via ortho-metallation. mdpi.com |
| Product | 3-Substituted quinolin-4-one. mdpi.comnih.gov |
| Conditions | Requires a strong, non-nucleophilic base like LDA. mdpi.com |
Doebner and Friedländer Syntheses for Quinoline Derivativesiipseries.orgorganicreactions.orgwikipedia.org
While the previously mentioned methods primarily yield quinolin-4-ones, the Doebner and Friedländer syntheses are classical, versatile methods for creating the broader quinoline skeleton, which can be functionalized subsequently.
The Doebner Reaction involves the reaction of an aniline with an aldehyde and pyruvic acid. iipseries.orgresearchgate.net This three-component reaction leads to the formation of quinoline-4-carboxylic acids. iipseries.org The ability to form a carboxylic acid at the 4-position is particularly useful, as this functional group can serve as a handle for further transformations, such as conversion to an acyl chloride and subsequent coupling reactions.
The Friedländer Synthesis , discovered in 1882, is a more general and straightforward method for producing polysubstituted quinolines. organicreactions.orgresearchgate.net It involves an acid- or base-catalyzed condensation between an o-amino-substituted aromatic aldehyde or ketone and a second carbonyl compound that possesses a reactive α-methylene group. organicreactions.orgwikipedia.org The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring. wikipedia.org Its primary advantage is the direct and often unambiguous convergence of two components to form the quinoline product. researchgate.net
| Reaction | Reactants | Product | Key Features |
| Doebner Reaction | Aniline, an aldehyde, and pyruvic acid. iipseries.orgresearchgate.net | Quinoline-4-carboxylic acid. iipseries.org | A three-component reaction that directly installs a carboxylic acid at C4. iipseries.org |
| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone and a carbonyl compound with an α-methylene group. organicreactions.orgwikipedia.org | Substituted quinoline. wikipedia.org | A convergent condensation/cyclodehydration; catalyzed by acid or base. organicreactions.orgwikipedia.org |
Modern Catalytic Methods for Quinoline Ring Formation
The construction of the quinoline ring system has been significantly advanced by the development of modern catalytic methods. These approaches offer improvements in efficiency, selectivity, and substrate scope compared to classical syntheses like the Skraup and Doebner-von Miller reactions. bohrium.comresearchgate.net
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis provides a powerful tool for the synthesis of quinolines, including those bearing acyl substituents. acs.org These reactions often proceed via C-H bond activation, facilitating the construction of the heterocyclic ring from readily available starting materials. mdpi.com
Palladium-Catalyzed Reactions: Palladium catalysts have been employed in the synthesis of quinolines through various cascade reactions. nih.govrsc.org For instance, a palladium-catalyzed denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient route to quinoline derivatives. nih.govrsc.org This process involves a sequential denitrogenative addition followed by an intramolecular cyclization. nih.gov Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines, which proceeds under redox-neutral conditions without the need for additional acids or bases. mdpi.com
Copper-Catalyzed Reactions: Copper catalysts are also effective for quinoline synthesis. A copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org In some instances, copper acetate (B1210297) has been used to catalyze the one-pot reaction of saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com
Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling reactions have been utilized, where heteroaromatic tosylates and phosphates act as suitable electrophiles in reactions with alkyl Grignard reagents. organic-chemistry.org A notable example is the iron(III) chloride-catalyzed three-component domino strategy involving aldehydes, anilines, and nitroalkanes, which proceeds via a sequential aza-Henry reaction, cyclization, and denitration. rsc.org
Cobalt-Catalyzed Reactions: Cobalt-catalyzed cyclization of acetophenone (B1666503) and aniline has been shown to produce a variety of quinoline skeletons with high yields and broad functional group tolerance. mdpi.com A ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles also provides a convenient one-pot synthesis of quinolines. mdpi.com
Rhodium and Ruthenium-Catalyzed Reactions: Rhodium catalysts have been used for the regioselective synthesis of quinoline carboxylates from aniline derivatives and alkynyl esters. mdpi.com Ruthenium catalysts have been employed in the aza-Michael addition and intramolecular annulation of enaminones with anthranils to access substituted quinolines. mdpi.com
Table 1: Overview of Transition Metal-Catalyzed Quinoline Syntheses
| Catalyst Type | Reaction Type | Starting Materials | Key Features |
| Palladium | Denitrogenative Cascade | o-Aminocinnamonitriles, Arylhydrazines | Efficient, Involves intramolecular cyclization. nih.govrsc.org |
| Copper | Decarboxylative Cascade | Aryl aldehydes, Anilines, Acrylic acid | Direct synthesis of 2-substituted quinolines. organic-chemistry.org |
| Iron | Domino Strategy | Aldehydes, Anilines, Nitroalkanes | One-pot, three-component, aerobic conditions. rsc.org |
| Cobalt | Cyclization | Acetophenone, Aniline | High yields, broad functional group tolerance. mdpi.com |
| Rhodium | Cyclization | Aniline derivatives, Alkynyl esters | Regioselective synthesis of quinoline carboxylates. mdpi.com |
| Ruthenium | Aza-Michael/Annulation | Enaminones, Anthranils | Access to substituted quinolines. mdpi.com |
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of transformations, including the synthesis of quinoline derivatives. rsc.orgresearchgate.net NHCs can catalyze the annulation of modified enals with heterocyclic C-H acids to furnish quinolinone-fused lactones and lactams. nih.govacs.org This reaction proceeds through an α,β-unsaturated acyl azolium intermediate. nih.govacs.org
One notable application is the NHC-catalyzed umpolung of aldimines for the synthesis of 4-difluoromethylquinoline derivatives. acs.org The success of this aza-Stetter type transformation relies on the NHC generated from a bicyclic triazolium salt. acs.org Furthermore, NHCs have been used to catalyze the indirect Friedländer annulation starting from 2-aminobenzyl alcohol and ketones. rsc.orgresearchgate.net In some cases, NHC-copper complexes have been employed to catalyze the indirect Friedländer reaction using DMSO as an oxidant at room temperature. rsc.org
Aerobic Dehydrogenation Approaches
Aerobic dehydrogenation offers a green and efficient method for the synthesis of quinolines from their corresponding 1,2,3,4-tetrahydroquinoline (B108954) precursors. This approach utilizes molecular oxygen as a green oxidant. organic-chemistry.org A heterogeneous cobalt oxide catalyst supported on nitrogen-doped carbon has proven to be effective for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines under mild conditions. organic-chemistry.orgorganic-chemistry.org This method is compatible with various functional groups and provides good yields of the corresponding quinolines. organic-chemistry.org Additionally, visible-light-mediated aerobic dehydrogenation using a titanium dioxide catalyst presents an environmentally friendly route to N-containing heterocycles, including quinolines. organic-chemistry.org
Cascade and Multicomponent Reaction Strategies
Cascade and multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like quinolines from simple and readily available starting materials in a single step. acs.orgresearchgate.net These reactions offer high atom economy and can lead to the formation of multiple C-C and C-N bonds in one pot. researchgate.net
One example is a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds without the need for a catalyst or additives to produce multiply substituted quinolines. acs.org Another MCR involves the reaction of acetals or cyclic acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)3 to give good yields of quinolines under mild conditions. researchgate.net The Povarov reaction, a well-known MCR, can be used to synthesize tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. beilstein-journals.org
Green Chemistry Principles in the Synthesis of Fluorinated Benzoylquinolines
The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to develop more sustainable and environmentally friendly processes. researchgate.netijpsjournal.com This includes the use of greener solvents, catalysts, and energy sources. researchgate.net
Microwave-Assisted Synthetic Routes for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comnih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives. benthamdirect.comrsc.org
For instance, a microwave-assisted, one-pot, three-component procedure has been developed for the synthesis of quinoline-hybrid dihydropyridopyrimidines and dihydropyrazolopyridines. acs.org In the context of the Friedländer synthesis, microwave irradiation of 2-aminobenzophenone (B122507) and a cyclic ketone in neat acetic acid as both solvent and catalyst can produce quinolines in excellent yield within minutes. nih.gov Microwave-assisted multicomponent domino reactions, catalyzed by solid acids like montmorillonite (B579905) K-10, also provide an efficient and atom-economical route to substituted quinolines. rsc.org Furthermore, microwave irradiation has been used to facilitate the synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl3. asianpubs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Friedländer Synthesis | Several days, very poor yield | 5 minutes, excellent yield | nih.gov |
| Skraup Synthesis | Longer reaction time | Significant decrease in reaction time | nih.gov |
| Multicomponent Domino Reaction | Longer reaction time | Minutes, excellent yields | rsc.org |
| 2,4-Dichloroquinoline Synthesis | Conventional heating | 50 seconds at 600W | asianpubs.org |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces waste, cost, and environmental hazards. ijrap.net Solvent-free, or neat, reaction conditions often lead to increased reaction rates, higher yields, and simplified purification processes. cem.com These advantages are particularly relevant in the synthesis of heterocyclic compounds like quinolines.
One prominent solvent-free method applicable to the formation of acylquinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group. Research has demonstrated that this reaction can be efficiently catalyzed by Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) under solvent-free conditions at elevated temperatures (e.g., 90°C), yielding various 2-acetylquinolines in high yields (85–96%). researchgate.net This approach, which functions by condensation, cyclization, and dehydration, could be adapted for the synthesis of 4-(2-Fluorobenzoyl)quinoline by reacting a suitable 2-aminobenzophenone with a carbonyl compound that provides the necessary framework.
Another effective solvent-free strategy involves the use of solid acid catalysts. For instance, zinc oxide (ZnO) has been shown to be a rapid and reusable catalyst for the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions at room temperature. researchgate.net Similarly, ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, have been employed as recyclable catalysts for Friedländer synthesis under neat conditions, providing excellent yields in short reaction times. researchgate.net These methods avoid the use of strong mineral acids and toxic reactants, highlighting their environmental benefits. academie-sciences.fr The synthesis of α-aminophosphonates has also been achieved in a solvent-free, one-pot reaction using a super magnetic nano iron oxide catalyst, demonstrating the broad applicability of this approach. ijrap.net
Microwave irradiation is another technique frequently combined with solvent-free conditions to accelerate reactions. cem.com The direct absorption of microwave energy by the reactants often leads to a significant reduction in reaction time compared to conventional heating. For the synthesis of this compound, a solvent-free Friedel-Crafts acylation of quinoline with 2-fluorobenzoyl chloride, catalyzed by a solid acid and potentially assisted by microwave irradiation, represents a viable and green synthetic route.
Table 1: Examples of Solvent-Free Synthesis Conditions for Quinolines and Related Acylations
| Catalyst/Reagent | Substrates | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Eaton's Reagent | o-Aminoarylketones, 1,2-Diketones | Friedländer Synthesis | 90°C, Solvent-Free | 85-96% | researchgate.net |
| 1,3-Disulfonic acid imidazolium hydrogen sulfate | 2-Aminoaryl ketones, α-Methylene ketones | Friedländer Synthesis | Solvent-Free | Excellent | researchgate.net |
| Zinc Oxide (ZnO) | Anisole, Acid Chlorides | Friedel-Crafts Acylation | Room Temp, Solvent-Free | N/A | researchgate.net |
| Super magnetic nano iron oxide | Aldehyde, Amine, Diethyl phosphate | α-Aminophosphonate Synthesis | 50°C, Solvent-Free | N/A | ijrap.net |
Application of Heterogeneous Catalysis (e.g., Zeolites, Metal Oxides)
Heterogeneous catalysts are integral to sustainable synthesis, offering advantages such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability. researchgate.net In the context of synthesizing this compound, Friedel-Crafts acylation is a primary method, and the use of solid acid catalysts like zeolites and metal oxides can replace traditional, hazardous Lewis acids such as AlCl₃. researchgate.netresearchgate.net
Zeolites are microporous aluminosilicates with well-defined structures that can be tailored to provide specific catalytic activity. rsc.org Their acidic properties, arising from both Brønsted and Lewis acid sites, are key to their function in Friedel-Crafts reactions. researchgate.netresearchgate.net The reaction mechanism typically involves the formation of an acylium ion intermediate generated through the interaction of the acylating agent with the acid sites on the zeolite surface. researchgate.net Various types of zeolites, including H-Y, H-beta, and H-mordenite, have been successfully used to catalyze the acylation of aromatic compounds. researchgate.netresearchgate.net For instance, zeolite Y-hydrogen has been identified as an effective catalyst for the acylation of m-xylene (B151644) with benzoic acid. digitellinc.com While zeolites are highly active, their microporous nature can sometimes lead to diffusion limitations, and catalyst deactivation can occur due to strong adsorption of the ketone product onto the acid sites. researchgate.netacs.org
Metal oxides, particularly sulfated metal oxides, represent another class of effective solid acid catalysts. Sulfated zirconia (SO₄²⁻/ZrO₂), for example, has demonstrated excellent catalytic activity in the Friedel-Crafts acylation of 3-methylindole (B30407) with acid anhydrides, showing good conversion and selectivity. unlp.edu.ar Zinc oxide (ZnO) has also been reported as an efficient, reusable, and eco-friendly catalyst for the acylation of aromatic compounds in solvent-free conditions. researchgate.net Furthermore, cobalt oxide has been shown to be an effective heterogeneous catalyst for the aerobic dehydrogenation of tetrahydroquinolines to form quinolines. organic-chemistry.org For the synthesis of this compound, a heterogeneous catalyst such as a modified USY zeolite or sulfated zirconia could facilitate the regioselective acylation of the quinoline ring at the C-4 position. rsc.orgunlp.edu.ar
Table 2: Heterogeneous Catalysts in Acylation and Quinoline Synthesis
| Catalyst | Substrates | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Zeolite Y-Hydrogen | m-Xylene, Benzoic Acid | Friedel-Crafts Acylation | Effective for acylation; recyclable. | digitellinc.com |
| H-beta, H-Y, H-mordenite | 2-Methoxynaphthalene, Acylating agents | Friedel-Crafts Acylation | Catalyzes acylation, but product inhibition observed. | researchgate.net |
| Sulfated Zirconia | 3-Methylindole, Acid Anhydrides | Friedel-Crafts Acylation | Excellent activity and selectivity for C-2 acylation. | unlp.edu.ar |
| ZnCl₂/Ni-USY-acid | Aniline, Alcohols | Quinoline Synthesis | High yield of quinolines; activity related to Lewis acid sites. | rsc.org |
Selection of Sustainable Reagents and Oxidants
The principles of green chemistry encourage the use of reagents and oxidants that are non-toxic, renewable, and generate minimal waste. rsc.org In modern quinoline synthesis, this often translates to employing catalytic C-H activation strategies, which avoid the need for pre-functionalized substrates and reduce the number of synthetic steps. rsc.org
Traditional Friedel-Crafts acylation uses acyl halides or anhydrides, which are effective but can produce corrosive byproducts. sigmaaldrich.com A more sustainable alternative is direct C-H acylation, where a C-H bond on the quinoline ring is directly functionalized. These reactions often require a transition-metal catalyst and an oxidant. The ideal oxidant is molecular oxygen (from air), as its only byproduct is water. nih.govmdpi.com Several protocols have been developed for the oxidative functionalization of quinoline N-oxides, where the N-oxide group acts as a directing group, often facilitating functionalization at the C2 or C8 positions. rsc.orgmdpi.com For example, palladium-catalyzed C-H/C-H coupling of quinolines with unactivated arenes has been achieved using O₂ as an oxidant, which significantly enhanced the reaction yield. mdpi.com
In cases where a stronger oxidant is needed, more environmentally benign options are preferred over stoichiometric heavy-metal oxidants. tert-Butyl hydroperoxide (TBHP) is one such option that has been used in palladium-catalyzed alkylations of quinoline N-oxides. mdpi.com Silver salts, such as Ag₂CO₃, have also been employed as oxidants in palladium-catalyzed C-H functionalization, although their recovery and reuse can be challenging. mdpi.com
Transition-metal-free approaches are also gaining prominence. The use of organocatalysts or photocatalysis under visible light represents a frontier in sustainable synthesis. mdpi.com For instance, Eosin Y has been used as a photocatalyst for the C2 arylation of quinoline N-oxides. organic-chemistry.org For the synthesis of 4-aroylquinolines, developing a C-4 selective C-H activation protocol using a benign metal catalyst (like iron or copper) and a sustainable oxidant like air would be a significant advancement. rsc.orgmdpi.com
Table 3: Examples of Sustainable Reagents and Oxidants in Quinoline Functionalization
| Catalyst System | Substrates | Functionalization | Oxidant/Reagent | Key Feature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Quinoline, Unactivated Arenes | C-H Arylation | O₂ (air) | Use of air as the terminal oxidant enhances yield. | mdpi.com |
| Pd(OAc)₂ | Quinoline N-oxide, Ethers | C-H Alkylation | tert-Butyl hydroperoxide (TBHP) | Efficient dual C-H bond activation. | mdpi.com |
| FeSO₄ | Quinoline N-oxide, Olefins | C-H Alkenylation | None (H₂O byproduct) | Use of an earth-abundant metal catalyst. | rsc.org |
| Eosin Y (Photocatalyst) | Quinoline N-oxides, Diaryliodonium salts | C-H Arylation | Visible Light | Metal-free, mild conditions. | organic-chemistry.org |
Reaction Mechanisms and Selectivity in 4 2 Fluorobenzoyl Quinoline Synthesis
Mechanistic Investigations of Quinoline (B57606) Ring Formation
The formation of the quinoline core is a cornerstone of synthesizing numerous biologically active molecules and functional materials. wikipedia.orgmdpi.com Several mechanistic pathways have been elucidated for quinoline synthesis, including intramolecular cyclization, condensation and annulation reactions, and radical-mediated routes.
Intramolecular cyclization is a common strategy for forming the quinoline ring. This approach typically involves a precursor molecule that already contains the necessary atoms arranged in a way that facilitates ring closure.
One such pathway involves the cyclization of N-aryl enaminones. In a transition-metal-free approach, N,N-dimethyl enaminones can react with o-aminobenzyl alcohols to form an N-aryl enaminone intermediate. nih.govfrontiersin.org This intermediate can then undergo an intramolecular cyclization, followed by dehydration and oxidative aromatization, to yield the quinoline core. nih.govfrontiersin.org Control experiments have demonstrated that the N-aryl enaminone can be isolated and subsequently cyclized under the reaction conditions. frontiersin.org
Another example is the cyclization of 1-azido-2-(2-propynyl)benzene, which proceeds smoothly in the presence of electrophilic reagents or gold catalysts to afford quinolines in good to high yields. organic-chemistry.org Similarly, the intramolecular cyclization of 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines can lead to the formation of new fused ring systems. researchgate.net
Palladium-catalyzed processes also utilize intramolecular cyclization. For instance, the synthesis of quinoline-substituted hydroxyl isoindolones involves a Pd-catalyzed ortho-acylation of an N-benzoyl α-amino acid derivative, followed by an intramolecular cyclization. mdpi.com
Table 1: Examples of Intramolecular Cyclization Pathways in Quinoline Synthesis
| Starting Materials | Key Intermediates | Reaction Conditions | Product Type |
|---|---|---|---|
| N,N-dimethyl enaminones and o-aminobenzyl alcohols | N-aryl enaminone | TsOH/K₂S₂O₈, heat | 3-substituted quinolines |
| 1-Azido-2-(2-propynyl)benzene | - | Electrophilic reagents or AuCl₃/AgNTf₂ | Quinolines |
| N-Benzoyl α-amino acid derivatives | - | Pd catalyst, heat | Quinoline-substituted isoindolones |
This table provides a generalized overview based on available literature for quinoline synthesis.
Condensation and annulation reactions are classic and widely used methods for constructing quinoline rings from simpler acyclic or aromatic precursors.
The Friedländer annulation is a prominent example, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netorganic-chemistry.org The reaction is typically catalyzed by an acid or a base and proceeds through an initial amino-ketone condensation to form an intermediate that subsequently undergoes cyclocondensation to form the quinoline derivative. organic-chemistry.org For the synthesis of 4-(2-Fluorobenzoyl)quinoline, this would conceptually involve the reaction of a 2-aminobenzophenone (B122507) derivative with a carbonyl compound that can provide the C2 and C3 atoms of the quinoline ring.
The Combes quinoline synthesis is another key method that utilizes the condensation of anilines with β-diketones under acidic conditions. wikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then tautomerizes to an enamine. wikipedia.org This enamine undergoes an acid-catalyzed intramolecular electrophilic attack on the aniline (B41778) ring (annulation), followed by dehydration to yield the substituted quinoline. wikipedia.org To generate a 4-aroylquinoline, an appropriately substituted β-diketone would be required.
Another powerful strategy is the [4+2] cycloaddition , or hetero-Diels-Alder reaction. In one approach, azadienes, generated in situ from 2-aminobenzyl alcohol, react with terminal alkynes in a metal-free, base-assisted cycloaddition to produce C-3-functionalized quinolines. acs.org Similarly, an inverse electron demand Diels-Alder reaction between aza-o-quinone methides and enaminones can lead to 3-aroyl quinolines. acs.org The proposed mechanism involves the base-mediated generation of the aza-o-quinone methide, which then undergoes cycloaddition with the enaminone, followed by elimination and aromatization. acs.org
Radical-mediated reactions offer alternative pathways for quinoline synthesis, often under mild conditions. These reactions typically involve the generation of a radical species that initiates a cascade of events leading to the quinoline ring.
One such mechanism involves the reaction of hydroxyl radicals (•OH) with quinoline itself, leading to the formation of hydroxylated products. acs.org While this is a degradation pathway, it provides insight into the reactivity of the quinoline ring towards radical attack. acs.org
More synthetically useful radical pathways have been developed. For instance, a radical-promoted approach allows for the selective synthesis of furo[3,2-b]quinolines and benzylidene-1,3-dihydrofuro[3,4-b]quinolines from 2-alkynyl quinoline-3-carbaldehydes. bohrium.com The use of TEMPO as a radical inhibitor suppressed product formation, supporting a radical mechanism. bohrium.com
The synthesis of quinolines from o-alkenylaryl isonitriles can also proceed through a radical pathway. thieme-connect.com A radical generated from a boronic acid or an iodoperfluorocarbon adds to the isonitrile, initiating a cyclization-homoallylic expansion-fragmentation cascade to produce the quinoline. thieme-connect.com Control experiments and calculations support this radical-mediated pathway over a cationic one. thieme-connect.com Furthermore, photocatalytically generated imine radicals can undergo intramolecular Michael or anti-Michael additions to furnish disubstituted quinolines, demonstrating the dual reactivity of free radicals. chemrxiv.org
Regioselectivity and Stereoselectivity Control
Controlling the regiochemistry and stereochemistry of the quinoline synthesis is paramount for producing a specific isomer like this compound. This control is often dictated by the choice of starting materials, catalysts, and reaction conditions.
The structure of the starting materials has a profound impact on the regiochemical outcome of the reaction, determining the substitution pattern of the final quinoline product.
In the Combes synthesis , the reaction of an aniline with an unsymmetrical β-diketone can lead to two possible regioisomers. It has been observed that steric effects in the rate-determining annulation step play a more significant role than in the initial nucleophilic addition. wikipedia.org For example, using methoxy-substituted anilines and increasing the steric bulk of the R group on the diketone favors the formation of 2-substituted quinolines. Conversely, using chloro- or fluoroanilines can direct the reaction to yield the 4-substituted regioisomer. wikipedia.org This suggests that for this compound, a carefully chosen aniline and a diketone precursor to the 2-fluorobenzoyl group would be necessary to favor the desired 4-substituted product.
In the copper-catalyzed cascade annulation of anilines with alkyne esters, exclusive regioselectivity is achieved in the synthesis of 2,4-disubstituted quinolines. rsc.org Similarly, in the palladium-catalyzed cyclization of 2-ethynylanilines with isocyanides, the reaction proceeds regioselectively to yield 4-halo-2-aminoquinolines. organic-chemistry.org
The choice of base can significantly influence the regioselectivity of quinoline-forming reactions.
In the synthesis of pyrrolo[3,4-b]quinolin-1-one and naphthyridin-1(2-H)-one derivatives from o-alkynylquinolinecarbonitriles, a KOtBu-promoted strategy leads to selective C-N bond formation through either a 5-exo-dig or a 6-endo-dig annulation, depending on the subsequent reaction pathway. researchgate.net This highlights how a base can mediate regioselective cyclizations.
The Camps cyclization of N-(2-acylaryl)amides can yield either quinolin-4-ones or quinolin-2-ones, and the regioselectivity is affected by the type of base used. mdpi.com For example, the cyclization of N-(2-acetylphenyl)but-2-enamide can be directed towards either a 2-vinylquinolin-4-one or a 4-methyl-3-vinylquinolin-2-one depending on the reaction conditions, which include the base. mdpi.com
A base-mediated oxidative cyclization between 2-aminobenzylalcohol and ketones has also been reported to produce quinolines without the need for a transition metal catalyst. researchgate.net In another example, the synthesis of functionalized benzo[h]quinolines via a base-catalyzed double annulation cascade of benzonitriles and diynones shows that the regioselectivity with unsymmetrical diynones is influenced by both electronic and steric effects, with the base playing a crucial role in initiating the cascade. nih.gov
Table 2: Influence of Reaction Components on Regioselectivity in Quinoline Synthesis
| Synthesis Method | Variable Component | Effect on Regioselectivity |
|---|---|---|
| Combes Synthesis | Substituents on aniline (e.g., chloro, fluoro) | Favors formation of 4-substituted quinoline isomers. wikipedia.org |
| Combes Synthesis | Steric bulk on β-diketone | Favors formation of 2-substituted quinoline isomers. wikipedia.org |
| Camps Cyclization | Base type and reaction conditions | Can direct cyclization to form either quinolin-4-ones or quinolin-2-ones. mdpi.com |
This table summarizes general findings from the literature on quinoline synthesis.
Role of Fluorine and Benzoyl Substituents in Reaction Trajectories and Product Distribution
The introduction of a 2-fluorobenzoyl group at the C-4 position of a quinoline ring is a complex task governed by the interplay of electronic and steric factors of all components. The quinoline ring itself is an electron-deficient system due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. nih.gov This effect is most pronounced in the pyridine (B92270) ring. Consequently, classical electrophilic substitution reactions like Friedel-Crafts acylation are generally not effective for substitution at the C-4 position and tend to occur at the C-5 and C-8 positions of the more electron-rich carbocyclic (benzene) ring. nih.govacs.org Furthermore, the nitrogen atom can complex with Lewis acid catalysts, further deactivating the entire heterocyclic system. sci.am
These challenges necessitate synthetic strategies that bypass direct electrophilic acylation, such as radical substitution or the construction of the quinoline ring from appropriately substituted precursors. In these alternative pathways, the electronic and steric properties of the benzoyl and fluorine substituents play a crucial role in directing the reaction and influencing yields.
Electronic and Steric Influence of the Benzoyl Group
The benzoyl group is a powerful electron-withdrawing group (EWG). Its primary influence on the reaction trajectory is twofold:
Reagent Reactivity: When part of the acylating agent (e.g., in 2-fluorobenzoyl chloride or 2-fluorobenzaldehyde), the carbonyl group is the electrophilic center for the reaction.
Product Deactivation: Once attached to the quinoline ring, the benzoyl group further deactivates the ring system towards any subsequent electrophilic substitutions. researchgate.net
Electronic and Steric Influence of the Fluorine Substituent
The fluorine atom, positioned at the ortho-position of the benzoyl moiety, introduces more nuanced effects:
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This increases the electrophilicity of the carbonyl carbon in the acylating reagent, potentially increasing its reactivity.
Resonance Effect (+M): Fluorine can also donate electron density via resonance, although this effect is weak compared to its inductive pull.
Steric Hindrance: The presence of the fluorine atom ortho to the carbonyl group can sterically hinder the approach of nucleophiles or the formation of transition state complexes, potentially affecting reaction rates. In a related synthesis of 3-(2-fluorobenzoyl)indole, the combination of steric and electronic effects of an ortho-substituent was noted to affect reaction yields. researchgate.net
Impact on Synthetic Pathways and Product Selectivity
The properties of these substituents guide the choice of synthetic strategy and determine the product distribution.
Radical Acylation (Minisci-Type Reaction): The Minisci reaction is a highly effective method for the acylation of electron-deficient heterocycles like quinoline. acs.orgacs.org This reaction involves the generation of an acyl radical, typically from an aldehyde, which then attacks the protonated (and thus highly electrophilic) quinoline ring. acs.org The reaction generally shows a preference for the C-2 and C-4 positions.
In the context of synthesizing this compound, 2-fluorobenzaldehyde (B47322) would serve as the acyl radical precursor. The reaction proceeds under oxidative conditions, for example using potassium persulfate (K₂S₂O₈) as an oxidant. nih.govacs.org The electron-withdrawing fluorine atom on the aldehyde can influence the stability of the intermediate acyl radical. Research on the Minisci acylation of quinoline with various substituted aldehydes demonstrates that the electronic nature of the substituent on the aldehyde impacts the reaction yield, although a clear trend is not always apparent due to the complexity of the radical mechanism. acs.org
| Aldehyde (R-CHO) | Substituent (R) | Electronic Effect of Substituent | Yield (%) |
|---|---|---|---|
| Benzaldehyde | -H | Neutral | 55 |
| 4-Methoxybenzaldehyde | -OCH₃ | Electron-Donating | 52 |
| 4-Methylbenzaldehyde | -CH₃ | Electron-Donating | 65 |
| 4-Chlorobenzaldehyde | -Cl | Electron-Withdrawing | 61 |
| 4-Nitrobenzaldehyde | -NO₂ | Strongly Electron-Withdrawing | 45 |
| 2-Fluorobenzaldehyde (Projected) | -F (ortho) | Electron-Withdrawing (Inductive) & Steric | N/A |
This table is based on data for the acylation of quinoline and is intended to illustrate the influence of substituents on the aldehyde precursor. The yield for 2-fluorobenzaldehyde is not specified in the source but is projected to be influenced by both its strong inductive withdrawal and potential steric effects.
Multi-Step Synthesis via C-4 Precursor: An alternative strategy circumvents the regioselectivity problems of direct acylation by building the functionality onto a pre-existing quinoline core. This can be achieved by starting with 4-methylquinoline, which is oxidized to quinoline-4-carboxaldehyde. This aldehyde can then be reacted with a Grignard reagent, such as 2-fluorophenylmagnesium bromide. The resulting secondary alcohol is subsequently oxidized using an agent like pyridinium (B92312) dichromate (PDC) to afford the final ketone, this compound. scirp.org In this pathway, the selectivity is controlled by the initial choice of a C-4 substituted starting material. The electronic effect of the fluorine atom on the Grignard reagent would be a key parameter influencing the success of the nucleophilic addition step.
Ring-Forming Reactions (Doebner-von Miller, Pfitzinger): Another approach involves constructing the quinoline ring itself from acyclic or simpler cyclic precursors. For example, the Doebner reaction can synthesize quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. nih.gov To obtain the target molecule, one could envision using a β-diketone bearing the 2-fluorobenzoyl moiety reacting with an aniline derivative in a Combes-type synthesis. In these cases, the final substitution pattern is determined entirely by the structure of the initial reactants, thus ensuring the desired regiochemistry. The electronic nature of the fluorine and benzoyl groups would influence the cyclization and condensation steps of the quinoline ring formation.
Derivatization and Chemical Transformations of 4 2 Fluorobenzoyl Quinoline
Functionalization of the Quinoline (B57606) Core
The functionalization of the quinoline ring system in 4-acylquinolines is a key strategy for modifying their chemical and biological properties. The presence of the benzoyl group at the C4-position, however, directs further substitutions to other available positions on the heterocyclic and carbocyclic rings of the quinoline moiety.
Introduction of Diverse Aromatic and Heteroaromatic Moieties
The synthesis of complex heterocyclic systems fused to the quinoline core represents a significant area of chemical exploration. While direct attachment of aromatic and heteroaromatic groups to a pre-formed 4-(2-Fluorobenzoyl)quinoline is not extensively detailed, related synthetic strategies demonstrate the construction of complex fused systems. For instance, multi-component reactions can be employed to build pyrimido[4,5-b]quinoline structures. nih.govacs.org One-pot reactions involving various benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) can yield highly functionalized quinoline systems, indicating that the quinoline scaffold is amenable to the annulation of other heterocyclic rings. nih.govacs.org Similarly, a derivative incorporating the 2-fluorobenzoyl group, specifically 5-(2-Fluorobenzoyl)-4,4-dimethyl-4,5,8,9-tetrahydro-1H- Current time information in Bangalore, IN.dioxino[2,3-g] Current time information in Bangalore, IN.vulcanchem.comdithiolo[3,4-c]quinoline-1-thione, has been synthesized, showcasing the possibility of creating elaborate structures containing the title moiety. mdpi.com
Alkylation and Arylation Strategies at Various Positions
Direct C-H alkylation and arylation of the quinoline core offer a streamlined path to novel derivatives. General methods for the C-H functionalization of quinolines and related N-heterocycles are established, often proceeding through the activation of the ring by forming N-oxides or by using transition-metal catalysis. chemrxiv.orgmdpi.com For 4-substituted quinolines, functionalization is typically directed to the C2 and C8 positions. Programmed functionalization sequences have been developed for related 4-hydroxyquinolines, where an N-oxide directing group facilitates C-H activation at C2 and C8. chemrxiv.org While these methods highlight the potential for such transformations, specific examples detailing the alkylation or arylation of the parent this compound are not prominently featured in available research.
Halogenation and Further Fluorination Post-Synthetic Modifications
Halogenation is a fundamental transformation in organic synthesis used to modify the electronic properties of a molecule or to provide a handle for further cross-coupling reactions. mt.com Aromatic compounds like quinoline can undergo electrophilic halogenation. wikipedia.org The reaction typically requires a Lewis acid catalyst for chlorination and bromination to activate the halogen. libretexts.org The regioselectivity of the reaction on the this compound skeleton would be governed by the directing effects of the deactivating benzoyl group and the quinoline nitrogen. While general principles of aromatic halogenation are well-understood, specific studies focusing on the post-synthetic halogenation of this compound are not detailed in the surveyed literature.
Chemical Transformations of the Benzoyl Group
The benzoyl group offers a versatile handle for chemical modification, featuring a reactive carbonyl center and a fluorinated phenyl ring.
Carbonyl Group Derivatizations and Reductions
The ketone functionality of the benzoyl group is susceptible to a variety of nucleophilic addition reactions, leading to a range of important derivatives.
Reduction to Alcohol: The carbonyl group can be readily reduced to a secondary alcohol, forming (2-Fluorophenyl)(quinolin-4-yl)methanol. This transformation is typically achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) and lithium tetrahydridoaluminate (LiAlH₄) are common reagents for this purpose, with LiAlH₄ being a more powerful reducing agent. libretexts.orgsavemyexams.comchemistrystudent.com The reaction proceeds via the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon. chemistrystudent.com
Formation of Hydrazones: The carbonyl group can react with hydrazine (B178648) derivatives to form hydrazones. A classical example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which serves as a qualitative test for carbonyls and a method for creating stable, crystalline derivatives suitable for characterization. thermofisher.comlibretexts.org
| Reaction Type | Reagent(s) | Product Type | General Conditions |
| Carbonyl Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄) | Secondary Alcohol | Alcoholic solvent (for NaBH₄), Dry ether/THF (for LiAlH₄) followed by aqueous workup libretexts.orgsavemyexams.com |
| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Acidic catalyst (e.g., H₂SO₄) in an alcoholic solvent thermofisher.com |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions researchgate.net |
Substitutions and Modifications on the Fluorophenyl Ring
The 2-fluorophenyl ring is the second site for modification within the benzoyl group. The fluorine atom and the ring's aromatic protons are potential targets for substitution reactions.
Electrophilic aromatic substitution on the fluorophenyl ring is generally disfavored. The ring is deactivated by the electron-withdrawing effect of the adjacent carbonyl group. uomustansiriyah.edu.iq Furthermore, the fluorine atom itself is a deactivating substituent.
Formation of Fused and Bridged Polycyclic Systems from Quinoline Precursors
The rigid quinoline framework serves as an excellent starting point for the construction of more complex polycyclic systems. By leveraging reactive sites on the quinoline ring, chemists can forge new rings, leading to diverse and structurally intricate molecules.
Pyrrolo[1,2-a]quinoline (B3350903) Derivatives
The synthesis of pyrrolo[1,2-a]quinolines represents a significant transformation, creating a nitrogen-bridgehead heterocyclic system. These compounds can be synthesized via 1,3-dipolar cycloaddition reactions. This process typically involves the in situ generation of quinolinium ylides from the quaternization of a quinoline derivative with an α-halocarbonyl compound, such as a phenacyl bromide. semanticscholar.org These ylides then react with electron-deficient alkynes to yield the target pyrrolo[1,2-a]quinoline core. semanticscholar.org
An eco-friendly, one-pot variation of this reaction treats a substituted quinoline with a phenacyl bromide and an alkyne in the presence of a base like triethylamine (B128534) (TEA) and a minimal amount of a solvent like acetonitrile. ijlpr.com This approach aligns with the principles of green chemistry by reducing hazardous solvent use and improving energy efficiency. ijlpr.com
A specific example is the synthesis of dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate. researchgate.net This compound was synthesized and evaluated for its antitubercular activity, demonstrating the potential of this scaffold in medicinal chemistry. researchgate.net The synthesis of these complex structures has been achieved through various methods, including microwave-assisted multicomponent reactions and tandem aza-Michael-aldol strategies, which allow for the construction of both the pyrrole (B145914) and quinoline rings in a single pot. researchgate.net
Table 1: Synthesis of Pyrrolo[1,2-a]quinoline Derivatives
| Precursor 1 | Precursor 2 | Precursor 3 | Reaction Type | Resulting Compound Class |
|---|---|---|---|---|
| Quinoline Derivative | α-Halocarbonyl Compound | Electron-Deficient Alkyne | 1,3-Dipolar Cycloaddition | Pyrrolo[1,2-a]quinolines |
| 4-Methylquinoline | Phenacyl Bromide | Acetylene Derivative | One-Pot Reaction (TEA) | 1-Benzoyl-pyrrolo[1,2-a]quinolines |
| gem-Dibromovinyls | Sulfonamides | - | Cu(I)/Ag(I) Catalysis | Pyrrolo[1,2-a]quinolines |
Pyrimido[4,5-b]quinoline Architectures
Pyrimido[4,5-b]quinolines are tricyclic fused heterocycles that combine the structural features of both pyrimidine (B1678525) and quinoline. researchgate.net The synthesis of these architectures often involves building the pyrimidine ring onto a pre-existing or concurrently formed quinoline core. royalsocietypublishing.org
A common and efficient method is the one-pot, three-component reaction. brieflands.com This typically involves the condensation of a 6-aminopyrimidine derivative (like 6-aminouracil (B15529) or 6-amino-1,3-dimethyluracil), an aldehyde, and a cyclic C-H acid like dimedone or 1,3-cyclohexanedione. royalsocietypublishing.orgbrieflands.comacs.org This reaction can be catalyzed by various means, including basic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions, or eco-friendly solid acid catalysts like Fe3O4@SiO2-SnCl4 with ultrasound irradiation. brieflands.comacs.org The mechanism often proceeds through an initial Knoevenagel condensation, followed by a Michael-type addition and subsequent cyclization. royalsocietypublishing.org
Alternative routes start from functionalized quinolines. For instance, 2-chloro-3-formylquinolines can be condensed with urea (B33335) or thiourea (B124793) using a catalyst like p-toluenesulfonic acid (PTSA) under microwave heating to produce 2-oxo- or 2-thioxo-pyrimido[4,5-b]quinolines. rsc.org Similarly, amination and cyclization of 2-chloroquinoline-3-carbonitriles with reagents like guanidine (B92328) hydrochloride can yield pyrimido[4,5-b]quinoline-4-ones. royalsocietypublishing.org
Table 2: Multicomponent Synthesis of Pyrimido[4,5-b]quinolines
| Component A | Component B | Component C | Catalyst/Conditions | Resulting Structure |
|---|---|---|---|---|
| 6-Aminopyrimidinone | Aromatic Aldehyde | Dimedone | Acetic Acid / Ultrasound | 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione |
| 6-Amino-1,3-dimethyluracil | Aromatic Aldehyde | Dimedone | DABCO / 90 °C (Solvent-free) | Benzyloxy pyrimido[4,5-b]quinoline derivatives |
| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Aldehyde | Dimedone | Fe3O4@SiO2-SnCl4 / Ultrasound | 5-Aryl-2-(methylthio)-tetrahydropyrimido[4,5-b]quinoline |
Tetrazoloquinoline Formations
The fusion of a tetrazole ring with a quinoline system results in tetrazolo[1,5-a]quinolines, a class of molecular hybrids with recognized biological importance. mdpi.com Several synthetic pathways exist to create this fused architecture.
One of the most direct methods is the reaction of a 2-chloroquinoline (B121035) derivative with sodium azide (B81097) (NaN3) in a solvent like dimethylformamide (DMF). mdpi.comresearchgate.netrkmmanr.org This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization. Another established route involves the diazotization of 2-hydrazinylquinoline derivatives. mdpi.comresearchgate.netresearchgate.net
A different strategy involves the bicyclization of 2-azidobenzaldehydes with compounds containing active methylene (B1212753) groups, such as phenylchalcogenylacetonitriles, in the presence of a base like potassium carbonate. mdpi.com This method can selectively produce 4-(phenylchalcogenyl)tetrazolo[1,5-a]quinolines. mdpi.com Furthermore, a one-pot Ugi-azide/SNAr/ring-chain azido-tautomerization process has been developed to synthesize a series of 3-tetrazolyl-tetrazolo[1,5-a]quinolines. researchgate.net
Table 3: Synthetic Routes to Tetrazoloquinolines
| Starting Material | Key Reagent(s) | Reaction Type | Product |
|---|---|---|---|
| 2-Chloroquinoline | Sodium Azide (NaN3) | Nucleophilic Substitution / Cyclization | Tetrazolo[1,5-a]quinoline |
| 2-Hydrazinylquinoline | Nitrous Acid (from NaNO2/Acid) | Diazotization / Cyclization | Tetrazolo[1,5-a]quinoline |
| 2-Azidobenzaldehyde | Phenylchalcogenylacetonitrile | Bicyclization | 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinoline |
| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Sodium Azide (NaN3) | SNAr / Cyclization | 8-Methoxytetrazolo[1,5-a]quinoline-4-carbaldehyde |
Molecular Hybridization Approaches for Novel Chemical Architectures
Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophoric units to create a single, new chemical entity. mdpi.comhelsinki.fi This approach aims to produce hybrid molecules with potentially enhanced biological activity, improved pharmacokinetic profiles, or novel mechanisms of action by combining the beneficial features of the parent scaffolds. mdpi.comhelsinki.firesearchgate.net The quinoline core is a frequent participant in such hybridization strategies due to its broad spectrum of biological activities. researchgate.net
A concrete example involving a fluorobenzoyl moiety is the synthesis of 4-(4-(4-fluorobenzoyl)piperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile. mdpi.com In this hybrid, the quinoline-3-carbonitrile scaffold is linked to a 4-fluorobenzoyl group via a piperazine (B1678402) linker, combining three distinct chemical motifs into one molecule. mdpi.com
Other hybridization strategies fuse the quinoline ring with different heterocyclic systems. For instance, click chemistry has been employed to link a tetrazoloquinoline core with a 1,2,3-triazole ring. rkmmanr.org In a typical reaction, an azide-functionalized quinoline, such as 4-(azidomethyl)-8-methoxytetrazolo[1,5-a]quinoline, is reacted with a terminal alkyne in a Huisgen [3+2] cycloaddition to form the triazole-linked hybrid. rkmmanr.org Similarly, pyrano[3,2-c]quinoline scaffolds have been linked to 1,2,3-triazole moieties to create novel hybrids with potential anti-diabetic properties. acs.org These examples underscore the versatility of the quinoline structure as a foundation for designing complex, multi-target directed molecules. nih.gov
Table 4: Examples of Quinoline-Based Molecular Hybrids
| Quinoline-Based Scaffold | Linked Pharmacophore(s) | Linker | Resulting Hybrid Class |
|---|---|---|---|
| 6,7-Dimethoxyquinoline-3-carbonitrile | 4-Fluorobenzoyl | Piperazine | Piperazinylquinoline-benzoylamino Hybrids |
| Tetrazolo[1,5-a]quinoline | Phenoxymethyl-1H-1,2,3-triazole | Methylene | Tetrazoloquinoline-Triazole Hybrids |
| Pyrano[3,2-c]quinoline | Benzyl-1,2,3-triazole | Methoxy-phenyl | Pyranoquinoline-Triazole Hybrids |
| Anthranilic Acid | 7-Chloroquinoline | 1,3,4-Oxadiazole | Quinoline-Oxadiazole-Anthranilic Acid Hybrids |
Advanced Spectroscopic and Analytical Characterization of 4 2 Fluorobenzoyl Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Analysis for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy is used to determine the number of different types of protons and their electronic environments within a molecule. For 4-(2-Fluorobenzoyl)quinoline, this analysis would reveal distinct signals for each unique proton on the quinoline (B57606) and fluorobenzoyl rings. The chemical shifts (δ), reported in parts per million (ppm), would indicate the level of shielding or deshielding of each proton. The splitting patterns (e.g., singlet, doublet, triplet, multiplet) would arise from spin-spin coupling with neighboring protons, providing information on the connectivity of the atoms.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
Carbon (¹³C) NMR for Carbon Skeleton Assignment
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A ¹³C NMR spectrum for this compound would show a distinct peak for each unique carbon atom. The chemical shifts of these peaks would help in assigning them to specific carbons in the quinoline and fluorobenzoyl moieties, including the carbonyl carbon of the benzoyl group.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|
Fluorine (¹⁹F) NMR for Fluorine Chemical Environment Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom on the benzoyl ring. The chemical shift of this signal would be characteristic of its electronic environment, and coupling with nearby protons would provide further structural information.
Table 3: Hypothetical ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are instrumental in elucidating the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the quinoline and fluorobenzoyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).
Detailed experimental data from these 2D NMR techniques for this compound is not currently available in published literature.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An FT-IR spectrum of this compound would display absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions would include:
C=O stretching vibration for the ketone group.
C-F stretching vibration for the fluorinated aromatic ring.
C=N and C=C stretching vibrations characteristic of the quinoline ring system.
C-H stretching and bending vibrations for the aromatic rings.
Specific peak positions (in wavenumbers, cm⁻¹) would confirm the presence of these functional groups.
Table 4: Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|
Raman Spectroscopy Applications
The Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to the vibrational modes of its constituent parts: the quinoline ring, the benzoyl group, and the carbon-fluorine bond. For instance, quinoline derivatives typically show distinct bands for C=C and C=N stretching vibrations within the heterocyclic and aromatic rings. researchgate.net The carbonyl (C=O) stretching vibration of the benzoyl group would produce a strong and distinct Raman band. Additionally, the C-F stretching vibration would be observable, providing confirmation of the fluorine substitution.
By comparing experimental spectra with theoretical spectra computed using methods like Density Functional Theory (DFT), a detailed assignment of the observed vibrational bands can be achieved. nih.govscielo.org.mx This correlative approach allows for a comprehensive understanding of the molecule's vibrational properties and can confirm its structural integrity. scielo.org.mx Such studies are crucial for quality control and for understanding the molecular-level properties of the compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, MS provides definitive confirmation of its molecular mass and offers insights into its structural composition through the analysis of fragmentation patterns. chempap.org When a molecule is introduced into the mass spectrometer, it is ionized and then separated based on its mass-to-charge ratio (m/z).
The fragmentation of the molecular ion provides a unique pattern that acts as a chemical fingerprint. In quinoline derivatives, common fragmentation pathways include the loss of small molecules like HCN from the quinoline core. chempap.org For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the quinoline ring and the benzoyl group, leading to the formation of ions corresponding to the quinoline moiety and the 2-fluorobenzoyl moiety. These fragmentation patterns are crucial for confirming the identity of the compound and distinguishing it from its isomers. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that measures the mass-to-charge ratio (m/z) to a very high degree of precision, typically with errors of less than 5 parts per million (ppm). mdpi.com This accuracy allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. nih.govmdpi.com For this compound (molecular formula: C₁₆H₁₀FNO), HRMS can confirm the molecular formula by matching the experimentally measured accurate mass with the theoretically calculated mass.
This capability is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used to achieve this high resolution. nih.govresearchgate.net The data obtained from HRMS is fundamental for the structural confirmation of newly synthesized compounds and for identifying unknown compounds in complex mixtures. rsc.orgnih.gov
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀FNO |
| Calculated Monoisotopic Mass | 251.0746 g/mol |
| Ionization Mode | ESI+ |
| Observed Ion [M+H]⁺ (m/z) | 252.0824 |
Note: This table is illustrative and represents the type of data expected from an HRMS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a robust method for assessing the purity of volatile and thermally stable compounds like this compound and confirming their identity. In a GC-MS analysis, the compound is first vaporized and passed through a chromatographic column, which separates it from any impurities. The separated components then enter the mass spectrometer for detection and identification. nih.gov
The retention time from the GC provides a characteristic identifier for the compound under specific chromatographic conditions. The mass spectrum obtained provides the molecular weight and a specific fragmentation pattern that can be compared against spectral libraries for positive identification. For quinoline itself, characteristic ion peaks are observed at m/z 129 (molecular ion), 102, and 76. nist.gov For this compound, the mass spectrum would show its molecular ion peak and fragment ions corresponding to the loss of the fluorobenzoyl group or cleavage within the quinoline ring, thus confirming its structure and assessing its purity in a single analysis.
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single Crystal X-ray Diffraction is the gold standard for molecular structure elucidation. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which is directly related to the arrangement of atoms within the crystal. Analysis of this pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal). chemmethod.commdpi.com
From this data, a complete three-dimensional model of the molecule can be constructed, providing the absolute configuration and precise coordinates of every atom. nih.gov This information is unequivocal proof of the compound's structure. The crystallographic data obtained for a compound like this compound would be presented in a standardized format, as illustrated in the table below with representative data from a related quinoline derivative.
Table 2: Representative Crystallographic Data for a Quinoline Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₄H₂₆N₂O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 90 |
| β (°) | 98.618(10) |
| γ (°) | 90 |
| Volume (ų) | 900.07(5) |
Note: Data is adapted from a representative structure mdpi.comnih.gov to illustrate the parameters obtained from a single crystal XRD experiment.
Beyond determining the basic molecular structure, single crystal XRD data allows for a detailed conformational analysis. This includes the measurement of torsion angles, such as the dihedral angle between the quinoline ring and the 2-fluorobenzoyl plane in this compound. This angle is critical for defining the molecule's three-dimensional shape.
Furthermore, the analysis reveals how molecules pack together in the crystal lattice, which is governed by various intermolecular interactions. scispace.comscielo.br These can include non-classical hydrogen bonds (e.g., C-H···O or C-H···F), π–π stacking interactions between aromatic rings, and van der Waals forces. bohrium.com Identifying and characterizing these interactions are crucial for understanding the physical properties of the solid material, such as its melting point and solubility. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within the crystal structure. eurjchem.comnih.gov
Table 3: Illustrative Intermolecular Interaction Data
| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| C-H···O Hydrogen Bond | C(5)-H(5)···O(1) | 2.45 | 150 |
Note: This table is a hypothetical representation of the types of intermolecular interaction data that can be derived from XRD analysis.
Electrochemical Characterization Techniques
Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule, providing information about its oxidation and reduction potentials. These properties are related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The quinoline nucleus is known to be electrochemically active and can undergo reduction. nih.govmdpi.com The presence of the electron-withdrawing benzoyl group is expected to influence the reduction potential of the quinoline ring system.
A thorough review of published scientific studies indicates that specific electrochemical data, such as reduction or oxidation potentials from cyclic voltammetry for this compound, are not available. Therefore, a data table summarizing its electrochemical properties cannot be compiled.
Cyclic Voltammetry Studies for Redox Behavior
No published data available.
Coulometry for Electron Transfer Stoichiometry
No published data available.
Differential Pulse Polarography for Trace Analysis and Redox Potentials
No published data available.
Computational Chemistry and Theoretical Investigations of 4 2 Fluorobenzoyl Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of molecular properties by solving the Schrödinger equation. scirp.org These methods allow for the determination of molecular geometries, electronic structures, and various other properties from first principles. scirp.org Among the most widely used approaches is Density Functional Theory (DFT), which has proven to be a robust tool for studying quinoline (B57606) derivatives. nih.govirjweb.com
Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govchemrxiv.org It is particularly well-suited for studying medium to large organic molecules. irjweb.com DFT methods calculate the total energy of a system based on its electron density, which is a function of spatial coordinates, rather than the more complex many-electron wave function. nih.govnih.gov This approach is used to determine a wide range of molecular properties, including equilibrium geometries, electronic structures, and chemical reactivity descriptors. rsc.orgresearchgate.net The B3LYP functional is a popular hybrid functional often used for these types of calculations as it provides reliable results for organic molecules. researchgate.netuobaghdad.edu.iqmdpi.com
A fundamental application of DFT is geometry optimization, a computational process that determines the lowest energy arrangement of atoms in a molecule. This process yields the equilibrium molecular structure, characterized by specific bond lengths, bond angles, and dihedral angles. researchgate.net For a molecule like 4-(2-Fluorobenzoyl)quinoline, the calculation would precisely define the spatial relationship between the quinoline ring, the benzoyl group, and the fluorine atom.
The optimized geometry provides a theoretical model of the molecule in its ground state. The accuracy of these calculations can often be benchmarked against experimental data, such as X-ray diffraction (XRD) data for crystalline solids. For example, studies on similar molecules like phenyl quinoline-2-carboxylate have shown a good correlation between DFT-optimized geometries and crystal structures determined by XRD, although minor deviations in dihedral angles between aromatic rings can occur due to crystal packing effects. researchgate.net
Interactive Table 1: Illustrative Equilibrium Molecular Parameters
Note: The following data is for the parent quinoline molecule and is provided for illustrative purposes to demonstrate the type of parameters obtained from geometry optimization, as specific published data for this compound is not available. Calculations are typically performed using a method like DFT B3LYP/6-31+G(d,p). nih.gov
| Parameter | Bond/Atoms | Calculated Value | Experimental Value |
| Bond Length (Å) | N1-C2 | 1.318 | 1.393 |
| Bond Length (Å) | C2-C3 | 1.418 | 1.365 |
| Bond Length (Å) | C3-C4 | 1.375 | 1.427 |
| Bond Angle (°) | C2-C3-C4 | 118.65 | 117.8 |
| Bond Angle (°) | C3-C4-C10 | 119.36 | 121.4 |
| Bond Angle (°) | C2-N1-C9 | 117.69 | 117.5 |
The electronic structure of a molecule is described by its molecular orbitals (MOs). The most critical of these for chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing molecular reactivity and kinetic stability. chemrxiv.orgyoutube.com A large energy gap indicates high stability and low chemical reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap suggests higher reactivity and lower stability, characteristic of a "soft" molecule that is more easily polarized. youtube.comwolfram.com This energy gap is fundamental to understanding the electronic transitions within a molecule, as the lowest energy transition often corresponds to the promotion of an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline and benzoyl rings, while the LUMO would also be distributed across the delocalized π-system, particularly the electron-withdrawing carbonyl group.
Interactive Table 2: Illustrative Frontier Orbital Energies and Energy Gap
Note: The following data is for the parent quinoline molecule and is provided for illustrative purposes. The specific values for this compound would be influenced by its substituents. Calculations are typically performed using a method like DFT B3LYP/6-31+G(d,p). nih.gov
| Parameter | Energy (eV) |
| EHOMO | -6.646 |
| ELUMO | -1.816 |
| Energy Gap (ΔE) | 4.83 |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. irjweb.com By analyzing the spatial distribution of the HOMO and LUMO within a single molecule, one can predict the most probable sites for electrophilic and nucleophilic attack.
For this compound:
HOMO Distribution: The regions of the molecule with the highest HOMO density are the most susceptible to electrophilic attack. These are typically the most electron-rich areas.
LUMO Distribution: The regions with the highest LUMO density are the most likely sites for nucleophilic attack. These are generally the most electron-deficient areas.
In this specific compound, the quinoline nitrogen and parts of the aromatic rings would likely show significant HOMO density. The LUMO is expected to be concentrated around the carbonyl carbon of the benzoyl group, making it a primary site for nucleophilic attack.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. nih.govchemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a guide to intermolecular interactions. walisongo.ac.id Different colors are used to represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas (e.g., lone pairs on heteroatoms) that are attractive to electrophiles. chemrxiv.orgchemrxiv.org
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are attractive to nucleophiles. chemrxiv.orgchemrxiv.org
Green: Regions of neutral or near-zero potential. chemrxiv.org
For this compound, an MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen and the quinoline nitrogen due to their lone pairs of electrons. A negative potential would also be associated with the electronegative fluorine atom. Positive potential (blue) would likely be found on the hydrogen atoms of the aromatic rings. Such a map is invaluable for predicting how the molecule will interact with biological receptors or other reactants. scielo.org.mx
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors, which are calculated using the energies of the frontier orbitals. nih.govresearchgate.net
Ionization Potential (I) and Electron Affinity (A): Within the Koopmans' approximation, these can be related to the HOMO and LUMO energies:
I ≈ -EHOMO
A ≈ -ELUMO Ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added. researchgate.net
Electronegativity (χ): This measures a molecule's ability to attract electrons. It is the negative of the electronic chemical potential (μ).
χ = (I + A) / 2 researchgate.net
Global Hardness (η) and Softness (S): Hardness is a measure of the molecule's resistance to a change in its electron distribution. Softness is the reciprocal of hardness. chemrxiv.org
η = (I - A) / 2 researchgate.net
S = 1 / η researchgate.net
Electrophilicity Index (ω): This global descriptor quantifies the electrophilic nature of a molecule.
ω = χ² / (2η) researchgate.net
Fukui Functions (f(r)): These are local reactivity descriptors that indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. nih.gov They are used to identify the most reactive sites within a molecule for:
Nucleophilic attack (f+): The site where an incoming nucleophile is most likely to attack.
Electrophilic attack (f-): The site most susceptible to attack by an electrophile.
Radical attack (f0): The preferred site for radical reactions.
Interactive Table 3: Illustrative Global Reactivity Descriptors
Note: These values are calculated from the illustrative HOMO/LUMO energies for the parent quinoline molecule provided in Table 2. The actual values for this compound would differ.
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.646 |
| Electron Affinity (A) | -ELUMO | 1.816 |
| Electronegativity (χ) | (I + A) / 2 | 4.231 |
| Global Hardness (η) | (I - A) / 2 | 2.415 |
| Global Softness (S) | 1 / η | 0.414 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.701 |
Density Functional Theory (DFT) Applications
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR Shifts)
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of quinoline derivatives. researchgate.net Theoretical calculations allow for the elucidation of UV-Vis, IR, and NMR spectra, which correlate closely with experimental findings.
For quinoline derivatives, theoretical calculations are used to determine ¹H and ¹³C NMR chemical shifts, investigate molecular electrostatic potential (MEP), analyze frontier orbitals, and explore non-linear optical (NLO) properties. researchgate.net These computational studies are often performed using methods like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net The correlation between theoretical and experimental vibrational modes from IR and Raman spectra often shows a high degree of accuracy, with correlation coefficients (R²) frequently exceeding 0.98. researchgate.net
Table 1: Commonly Predicted Spectroscopic Properties for Quinoline Derivatives
| Spectroscopic Technique | Predicted Parameter | Computational Method |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) |
| NMR Spectroscopy | Chemical Shifts (ppm) | GIAO, DFT |
Ab Initio Methods for Electronic Structure
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to investigate the electronic structure of molecules like this compound. Density Functional Theory (DFT) is a prominent method used for these calculations. researchgate.net
Studies on related aminophenyl quinoline molecules utilize DFT with various hybrid functionals such as B3LYP and B3PW91 to determine electronic and nonlinear optical properties. researchgate.net These calculations provide insights into parameters like average polarizability, anisotropy, and first molecular hyperpolarizabilities. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer characteristics and kinetic stability of the molecule. scielo.br Small HOMO-LUMO energy gaps are indicative of good electronic and nonlinear optical properties. researchgate.net
Semi-Empirical Methods for Conformational Analysis and Energy Minimization
Semi-empirical methods provide a computationally less intensive alternative to ab initio methods for exploring the conformational landscape and determining the most stable geometries of molecules. These methods are valuable for performing initial energy minimizations and conformational analyses of flexible molecules like quinolinone derivatives. scielo.br By systematically rotating torsion angles and calculating the potential energy, researchers can identify low-energy conformers. These optimized geometries can then be used as starting points for more accurate, higher-level calculations, such as DFT. This hierarchical approach balances computational cost with accuracy, enabling a thorough exploration of a molecule's potential energy surface.
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to study the structure, dynamics, and interactions of molecules. These methods are critical for understanding how compounds like this compound behave in complex chemical systems.
Molecular Docking Studies for Intermolecular Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the intermolecular interactions between a ligand and a target protein. For quinoline derivatives, docking studies have been performed to evaluate their binding affinity against various biological targets, such as HIV reverse transcriptase and bacterial proteins. nih.govrsc.org
These studies calculate a docking score, typically in kcal/mol, which estimates the binding free energy. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and π-interactions, with key amino acid residues in the active site of the target protein. researchgate.net For instance, in studies of quinoline derivatives as potential inhibitors of the SARS-CoV-2 main protease, interactions with conserved residues like His41 and Glu166 were identified as crucial for binding. researchgate.net
Table 2: Example of Molecular Docking Results for Quinoline Derivatives
| Compound Class | Target Protein (PDB ID) | Key Interacting Residues | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase (4I2P) | Not specified | -10.67 (for most active compound) nih.gov |
| Thiazinan-one/quinolone hybrids | S. aureus Murb protein | Not specified | Not specified rsc.org |
| Pyrrolo[1,2-a]quinolines | C. albicans proteins (2H6T, 3N9K, 5TZ1) | Not specified | -7.4 to -9.7 mdpi.com |
Molecular Dynamics Simulations for Dynamic Behavior of the Compound in Chemical Systems
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. doi.org By simulating the motions of atoms and molecules, MD provides insights into the stability of protein-ligand complexes, conformational changes, and the role of solvent. researchgate.net
For quinoline derivatives, MD simulations have been performed to support molecular docking results. doi.org These simulations, often run for nanoseconds, analyze parameters such as the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.netdoi.org Analysis of hydrogen bonds, radius of gyration (RGyr), and solvent accessible surface area (SASA) further characterizes the dynamic behavior and stability of the ligand within the binding site. researchgate.netdoi.org
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
Quantitative Structure-Reactivity Relationship (QSRR) is a modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its reactivity. chemrxiv.orglibretexts.org QSRR models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to predict a specific reactivity parameter. libretexts.orgwikipedia.org
For quinoline derivatives, QSAR (the more common term, encompassing reactivity) studies are used to correlate structural features with biological activities, such as antifungal or antibacterial potency. neliti.comscispace.com The process involves generating a set of molecular descriptors for a series of compounds and then using statistical methods, like multivariate linear regression, to build a predictive model. chemrxiv.orgscispace.com
Commonly used descriptors in these models include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure.
Quantum-chemical descriptors: Such as HOMO/LUMO energies and dipole moment.
Physicochemical properties: Like the logarithm of the partition coefficient (cLogP), which relates to lipophilicity. neliti.com
Once a statistically significant QSRR model is developed and validated, it can be used to predict the reactivity of new, untested compounds, thereby guiding the design and synthesis of molecules with desired properties. neliti.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quinoline |
| Ribavirin |
| Vandetanib |
| Erlotinib |
| Sorafenib |
| 4-aminoquinoline |
| Ellipticine |
| Cryptolepine |
| Etoposide |
| Rilpivirine |
| Elvitegravir |
| Ciprofloxacin |
| Remdesivir |
| Fluconazole |
| Chloroquine (B1663885) |
| Ampicillin |
Correlation of Structural Features with Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound are intrinsically linked to its distinct structural features, which can be extensively studied using computational methods like Density Functional Theory (DFT). DFT calculations allow for the elucidation of electronic properties that govern the molecule's behavior in chemical reactions. Key insights are derived from the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The distribution of HOMO and LUMO across the molecular structure provides a roadmap for predicting reactive sites. For quinoline derivatives, the HOMO is often localized on the electron-rich portions of the molecule, indicating the likely sites for electrophilic attack, while the LUMO is situated on electron-deficient areas, marking the probable sites for nucleophilic attack. nih.govresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scirp.orgresearchgate.net A smaller energy gap suggests a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a larger energy gap indicates higher stability and lower reactivity. researchgate.net
In this compound, the quinoline ring system, being a heterocyclic aromatic compound, exhibits a complex electronic landscape. scirp.org The nitrogen atom in the quinoline ring introduces a degree of electron-withdrawing character, influencing the reactivity of the entire ring system. ecorfan.org The benzoyl group attached at the 4-position further modifies the electronic distribution. The fluorine atom on the benzoyl group, with its high electronegativity, acts as an electron-withdrawing group, which can impact the reactivity of the adjacent carbonyl group and the phenyl ring.
Computational studies on similar quinoline derivatives have shown that substitutions on the quinoline ring can significantly alter the HOMO-LUMO gap and the distribution of electron density. nih.govresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can tune the reactivity and selectivity of the molecule for specific reactions. nih.gov Molecular Electrostatic Potential (MEP) maps, another tool in computational chemistry, provide a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions and further aiding in the prediction of reactive sites. researchgate.net
Table 1: Theoretical Reactivity Descriptors for a Representative Quinoline Derivative (Calculated using DFT)
| Descriptor | Value (eV) | Interpretation |
| HOMO Energy | -6.646 | Propensity to donate electrons |
| LUMO Energy | -1.816 | Propensity to accept electrons |
| HOMO-LUMO Gap (ΔE) | 4.83 | Chemical reactivity and kinetic stability |
| Ionization Potential (I) | 6.646 | Energy required to remove an electron |
| Electron Affinity (A) | 1.816 | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.231 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.415 | Resistance to change in electron configuration |
| Chemical Softness (S) | 0.207 | Reciprocal of hardness, indicates higher reactivity |
| Electrophilicity Index (ω) | 3.702 | Propensity to accept electrons from a donor |
Note: The values in this table are illustrative and based on DFT calculations for the parent quinoline molecule. scirp.org The actual values for this compound would require specific computational analysis.
Prediction of Spectroscopic and Electrochemical Properties Based on Molecular Structure
Computational chemistry offers powerful tools for the prediction of spectroscopic and electrochemical properties of molecules like this compound, providing valuable insights that can complement and guide experimental work.
Spectroscopic Properties:
Theoretical methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to simulate various types of spectra. nih.govrsc.org
NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. uncw.edud-nb.info By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to obtain theoretical chemical shifts that often show good correlation with experimental data. researchgate.net This can be instrumental in confirming the structure of a synthesized compound or in assigning specific resonances in a complex spectrum. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. github.io
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.netmdpi.com The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to understand the nature of the electronic transitions, such as π-π* or n-π* transitions, within the molecule. researchgate.net For this compound, the quinoline and benzoyl chromophores are expected to give rise to characteristic absorption bands in the UV-Vis region.
Electrochemical Properties:
The electrochemical behavior of a molecule, such as its redox potentials, can also be predicted using computational methods. The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity, respectively, which in turn are fundamental to understanding redox processes. ajchem-a.com Molecules with higher HOMO energies are more easily oxidized, while those with lower LUMO energies are more easily reduced. nih.gov Computational models can be used to predict the redox potentials of quinone-type molecules, which share some structural similarities with the quinoline system, and these predictions can be correlated with experimental data obtained from techniques like cyclic voltammetry. nih.govresearchgate.net
Table 2: Predicted Spectroscopic and Electrochemical Data for a Hypothetical Quinoline Derivative
| Property | Predicted Value | Method |
| ¹H NMR Chemical Shift (ppm) | Varies per proton | GIAO-DFT |
| ¹³C NMR Chemical Shift (ppm) | Varies per carbon | GIAO-DFT |
| UV-Vis λmax (nm) | ~300-350 | TD-DFT |
| Reduction Potential (V) | Varies | DFT (HOMO/LUMO energies) |
Note: The values in this table are hypothetical and serve to illustrate the types of data that can be generated through computational prediction for a molecule like this compound.
Theoretical Prediction of Chemical Absorption, Distribution, and Metabolism Profiles
In silico methods are increasingly employed in the early stages of drug discovery and development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds. mdpi.com For this compound, these computational predictions can provide crucial insights into its potential pharmacokinetic profile. Various software and web-based tools utilize quantitative structure-activity relationship (QSAR) models and other computational algorithms to estimate these properties based on the molecule's structure. healthinformaticsjournal.comresearchgate.net
Absorption:
Key parameters related to absorption that can be computationally predicted include:
Gastrointestinal (GI) Absorption: This predicts the extent to which a compound will be absorbed from the gut into the bloodstream after oral administration. healthinformaticsjournal.com
Blood-Brain Barrier (BBB) Permeability: This indicates whether a compound is likely to cross the BBB and enter the central nervous system. healthinformaticsjournal.com
Caco-2 Permeability: This is an in vitro model for intestinal absorption, and its prediction can give an indication of a compound's ability to permeate the intestinal epithelium. mdpi.com
Distribution:
Predictions related to the distribution of a compound within the body include:
Plasma Protein Binding: This estimates the extent to which a compound will bind to proteins in the blood plasma, which can affect its availability to reach target tissues. sciforschenonline.org
Volume of Distribution (VDss): This parameter relates the amount of a drug in the body to its concentration in the blood plasma.
Metabolism:
Computational tools can predict the likely sites of metabolism on a molecule and the specific cytochrome P450 (CYP) enzymes that are likely to be involved in its metabolism. For quinoline derivatives, metabolic transformations can occur on the quinoline ring or on its substituents. rsc.org
Table 3: In Silico ADME Prediction for a Representative Quinoline Derivative
| ADME Property | Predicted Outcome | Significance |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Penetration | Low/High (Varies) | Indicates potential for CNS activity or lack thereof |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability |
| P-glycoprotein Substrate | Yes/No (Varies) | Affects drug efflux and bioavailability |
| CYP450 2D6 Inhibitor | Yes/No (Varies) | Potential for drug-drug interactions |
| Plasma Protein Binding | High | May have a longer duration of action |
Note: The predictions in this table are illustrative for a generic quinoline derivative and would need to be specifically calculated for this compound using appropriate software. mdpi.comhealthinformaticsjournal.comsciforschenonline.org
Advanced Applications and Future Research Directions in Chemical Science
Catalysis and Ligand Design
The inherent structural and electronic features of the quinoline (B57606) nucleus make it a privileged scaffold in the design of ligands for metal-catalyzed reactions and a target for innovative, green synthetic methodologies.
Development of Quinoline-Based Ligands for Metal Coordination Chemistry
Quinoline derivatives are recognized for their capacity to act as effective ligands in coordination chemistry. The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for a wide variety of metal ions. Research into heterocyclic ligands, including quinoline derivatives, has grown due to their versatile applications, particularly in the biomedical field where their transition metal complexes are explored for bioactive properties. nih.gov
The coordination versatility of quinoline-based Schiff bases, for example, has been demonstrated through the synthesis of complexes with transition metals such as Cu(II), Ni(II), Co(II), Cd(II), Cr(III), and Fe(III). mdpi.com In these complexes, the quinoline nitrogen, along with other atoms like azomethine nitrogen and carbonyl oxygen, can coordinate to the metal center. mdpi.com The specific structure of 4-(2-Fluorobenzoyl)quinoline, featuring both the quinoline nitrogen and the carbonyl oxygen from the benzoyl group, provides bidentate chelation possibilities, which can stabilize metal complexes and influence their catalytic activity. The coordination of such ligands to metal ions is a critical aspect in the design of new metallodrugs and catalysts. mdpi.com
Table 1: Metals Coordinated with Quinoline-Based Ligands
| Metal Ion | Coordinated Ligand Type | Potential Application Area |
|---|---|---|
| Zinc(II) | Quinoline Derivative | Bioactive Molecules, Catalysis |
| Cobalt(II) | Quinoline Derivative | Bioactive Molecules, Catalysis |
| Copper(II) | Schiff Base | Cytotoxic Agents, Catalysis |
| Nickel(II) | Schiff Base | Anticancer Agents, Catalysis |
| Ruthenium(II) | Schiff Base | Anticancer Agents |
| Iron(III) | Schiff Base | Catalysis |
Role in Organic Transformations and Green Chemical Methodologies
The synthesis of the quinoline core is a significant area of organic chemistry, with a modern emphasis on developing environmentally benign and efficient methodologies. rsc.org Green chemistry approaches for quinoline synthesis focus on minimizing waste, reducing solvent consumption, and lowering energy input. researchgate.net
Several green strategies have proven effective:
Heterogeneous Catalysis: Zeolites have been employed as reusable, solid acid catalysts for the one-step synthesis of 2,4-disubstituted quinolines in solvent-free conditions. This method offers high efficiency and the ability to recycle the catalyst multiple times without significant loss of activity. rsc.org
Nanocatalysis: Nanoparticles of materials like tin(IV) oxide (SnO2) have been shown to be highly active surface catalysts for producing quinoline derivatives from 2-aminobenzophenones under mild conditions. researchgate.netoiccpress.com Other nanocatalysts, including those based on titanium dioxide (TiO2) and iron oxides (e.g., Fe3O4, CuFe2O4), have also been utilized in green protocols for quinoline synthesis. nih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound-assisted protocols have been used to accelerate reactions and improve yields in quinoline synthesis, often in greener solvents like water. researchgate.netnih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that allow the construction of complex molecules like quinolines in a single step from multiple starting materials, showcasing high atom economy. rsc.org
These methodologies represent a shift from traditional synthesis methods, which often required harsh conditions and generated significant waste, toward more sustainable chemical production. ijpsjournal.com
Table 2: Green Chemical Methodologies for Quinoline Synthesis
| Methodology | Catalyst/Condition | Advantages |
|---|---|---|
| Heterogeneous Catalysis | Hβ Zeolite | Solvent-free, reusable catalyst, high efficiency. rsc.org |
| Nanocatalysis | SnO2 Nanoparticles | High activity, mild conditions, high yields. oiccpress.com |
| Metal-Free Synthesis | Molecular Iodine | Avoids metal waste, atom-economical, step-economical. rsc.org |
| Ultrasound Irradiation | Zn-dust in water | Improved reaction times and yields, green solvent. nih.gov |
Material Science and Advanced Functional Materials
The conjugated aromatic system of quinoline and its derivatives provides a foundation for developing novel materials with unique electronic, optical, and structural properties.
Components for Electronic and Photonic Devices
Quinoline-based compounds are being explored for their potential in electronic and photonic applications. Their inherent molecular structure, characterized by an extended π-conjugated system, allows them to absorb and emit light, a property crucial for photonic devices. Dyes based on the quinoline skeleton have been specifically designed for applications as visible light photoinitiators. mdpi.com These compounds can absorb electromagnetic radiation and generate reactive species upon exposure to a light source, such as a dental lamp, to initiate photopolymerization reactions. mdpi.com The ability to create a long-lived excited state is a desirable feature that enables the chemical reaction to proceed efficiently. mdpi.com The introduction of a benzoyl group, as in this compound, can further extend the conjugation and modify the electronic properties, potentially tuning the absorption and emission wavelengths for specific device applications.
Pigment and Dye Development
The quinoline ring is a key structural component in the manufacture of various dyes. researchgate.net It serves as the core for producing cyanine blue pigments and photosensitive pigments. The chromophoric nature of the quinoline system, arising from its delocalized electron network, is responsible for its color properties. The specific substituents on the quinoline ring play a critical role in determining the exact color and performance characteristics of the dye. The structure of this compound, with its extended aromatic system, suggests its potential utility as a scaffold in the development of new pigments and dyes.
Synthesis of Nanomaterials and Mesostructures
The intersection of quinoline chemistry and material science is evident in the use of nanomaterials to facilitate the synthesis of quinoline derivatives. Nanoparticles serve as highly efficient catalysts for creating these complex organic molecules. For instance, a simple and efficient catalytic procedure for synthesizing 2,4-disubstituted quinolines utilizes Hβ zeolite under solvent-free conditions. rsc.org Similarly, SnO2 nanoparticles have been successfully used to catalyze the reaction between 2-aminobenzophenones and acetylenic esters to produce quinolines in high yields. oiccpress.com This symbiotic relationship highlights a dual role: nanomaterials are used to create quinoline structures, and conversely, the unique coordination properties of quinolines could be harnessed to direct the assembly of novel nanomaterials and mesostructures.
Table 3: Nanoparticles in the Synthesis of Quinoline Derivatives
| Nanoparticle Catalyst | Average Particle Size | Reaction Solvent | Key Feature |
|---|---|---|---|
| TiO2 NPs | ~19 nm | Not specified | Synthesized from Neem leaf extract. nih.gov |
| Fe3O4@SiO2 | 20–30 nm | Ethanol | Modified with amino groups. nih.gov |
| CuFe2O4 NPs | 5–15 nm | Water | Used in 5 mol% loading. nih.gov |
Application as Chemical Reagents and Analytical Probes
The rigid, aromatic structure of the quinoline scaffold, a core component of this compound, makes it an excellent platform for the development of specialized chemical reagents and highly sensitive analytical probes. Its unique photophysical properties, combined with the potential for diverse functionalization, allow for the creation of molecules tailored for specific detection and derivatization tasks in analytical chemistry.
Quinoline and its derivatives are foundational in the design of fluorogenic reagents, which are molecules that exhibit changes in their fluorescence properties upon interaction with a target analyte. ijpsjournal.com These probes are indispensable tools in molecular biology and medicine for visualizing and quantifying specific ions, molecules, and biological structures. ijpsjournal.com The nitrogen atom within the quinoline ring can be a key site for monitoring interactions, leading to detectable changes in fluorescence. The development of quinoline-based fluorescent probes has been a significant area of research due to their favorable biological, photophysical, and pharmacological properties. ijpsjournal.com
The design of these reagents often involves a modular approach, incorporating specific domains for polarization, tuning of photophysical characteristics, and introducing structural diversity. This allows for the rational design of probes with predictable properties. For instance, a highly tunable quinoline-based scaffold can be synthesized in just two steps from commercially available materials, enabling the rapid development of chemical libraries for screening.
Quinoline-based probes have been successfully developed for a variety of targets:
Metal Ions: Novel quinoline derivatives have been synthesized as highly selective and sensitive fluorescent sensors for detecting ions such as Fe³⁺ and Cu²⁺. acs.orglibretexts.org These sensors often work through a fluorescence quenching mechanism upon forming a complex with the metal ion. acs.orgnih.gov The detection limits for some of these probes are remarkably low, reaching the nanomolar range, which is well below the standards for drinking water. nih.gov
Anions: By incorporating a silyloxy group onto the quinoline scaffold, researchers have created fluorogenic probes capable of sensitively and selectively detecting aqueous fluoride (F⁻). These sensors can detect fluoride at levels as low as 3.8 μM, demonstrating the scaffold's versatility.
Biological Molecules and Environments: Quinoline-based probes are used for bio-imaging applications, such as the selective detection of lipid droplets in living cells and the imaging of Aβ aggregates associated with Alzheimer's disease. ijpsjournal.com Their utility extends to creating sensors for pH changes and detecting toxic industrial chemicals like hydrazine (B178648). acs.org
The table below summarizes examples of quinoline-based fluorogenic probes and their applications.
| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit |
| Hydroxyl- and benzo[d]oxazole-substituted quinoline | Hydrazine | SN2-cyclization reaction | Not specified |
| 8-Silyloxyquinoline | Fluoride (F⁻) | Desilylation | 3.8 µM |
| Aggregation-Induced Emission (AIE) Quinoline Probe | Copper (Cu²⁺) | Fluorescence quenching | 1.3 x 10⁻⁸ M |
| N-containing group modified Quinoline | Iron (Fe³⁺) | Fluorescence quenching | 0.16841 µM libretexts.org |
This table is interactive and can be sorted by column.
Derivatization is a chemical modification technique used to convert an analyte into a product that is easier to detect and quantify, thereby enhancing analytical sensitivity. Quinoline-based reagents are valuable in this context, particularly for analyses involving liquid chromatography-mass spectrometry (LC-MS).
A notable example is 2-hydrazinoquinoline (HQ), which has been developed as a novel derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones. nih.gov HQ reacts with carbonyl groups to form Schiff bases and with carboxyl groups via an esterification reaction. nih.gov This dual reactivity makes it a versatile reagent for metabolomic studies. When compared with other agents like 2-picolylamine (PA), 2-hydrazinopyridine (HP), and dansyl hydrazine (DH), HQ demonstrated superior performance by effectively reacting with a broader range of test compounds and facilitating their separation and detection under common LC-MS conditions. nih.gov
More recently, derivatization reagents based on a 1,3-oxazinoquinoline-4-one (Oq) structure have been designed. These reagents successfully derivatize various amine compounds in aqueous samples under mild conditions, allowing them to be detected by reversed-phase LC-positive electrospray ionization-MS.
The primary advantages of using quinoline-based derivatization agents include:
Improved Ionization Efficiency: The quinoline moiety can enhance the ionization of the analyte in the mass spectrometer, leading to stronger signals.
Enhanced Chromatographic Separation: The derivatization can alter the polarity and size of the analyte, improving its separation from other components in a complex mixture. nih.gov
Broad Applicability: Reagents like HQ can react with multiple functional groups, allowing for the simultaneous analysis of different classes of compounds. nih.gov
The following table provides a comparison of different derivatization agents, highlighting the advantages of the quinoline-based scaffold.
| Derivatization Agent | Target Functional Groups | Key Advantages |
| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, Aldehydes, Ketones | Broad reactivity, enhances LC-MS separation and detection nih.gov |
| 2-Picolylamine (PA) | Carboxylic acids | More limited scope than HQ nih.gov |
| 2-Hydrazinopyridine (HP) | Carboxylic acids | More limited scope than HQ nih.gov |
| Dansyl Hydrazine (DH) | Carbonyl compounds | More limited scope than HQ nih.gov |
This table is interactive and can be sorted by column.
Future Directions in Synthetic Methodology Development
The synthesis of the quinoline core is a well-established area of organic chemistry, with classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses being foundational. iipseries.orgresearchgate.net However, modern chemical science demands more efficient, sustainable, and versatile methods. Future research is focused on developing novel pathways and catalytic systems that improve upon these traditional approaches, with a strong emphasis on green chemistry principles. ijpsjournal.comnih.gov
The development of new synthetic routes to quinolines is a vibrant area of research, driven by the need for greater efficiency and functional group tolerance. mdpi.com Recent advances have moved beyond classical condensation reactions to explore innovative strategies.
Transition Metal Catalysis: A significant focus has been on transition-metal-catalyzed reactions, which often proceed under milder conditions and offer unique reactivity. Various catalytic systems have been developed:
Rhodium (Rh): Rhodium catalysts facilitate the cyclization of aniline (B41778) derivatives and alkynyl esters through C-H bond activation. mdpi.com
Ruthenium (Ru): Ruthenium systems can catalyze aza-Michael addition and intramolecular annulation to form substituted quinolines. mdpi.com
Cobalt (Co): Ligand-free cobalt catalysts have been used for the cyclization of 2-aminoaryl alcohols with ketones. mdpi.com
Copper (Cu) and Nickel (Ni): Inexpensive and earth-abundant copper and nickel catalysts are used for decarboxylative cyclizations and dehydrogenative coupling reactions, respectively. organic-chemistry.org
Iron (Fe): Single-atom iron catalysts have shown exceptional performance in acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org
Photocatalysis: Visible-light-mediated reactions represent a green and powerful approach. Using simple organic dyes like anthraquinone or titanium dioxide as photocatalysts, quinolines can be synthesized via oxidative cyclization at room temperature, with molecular oxygen often serving as the terminal oxidant. mdpi.comorganic-chemistry.org
Nanocatalysis: The use of nanocatalysts is a rapidly emerging field that offers advantages in terms of catalyst recovery and reusability. nih.govacs.org Nanoparticles of titanium dioxide, zinc oxide, and magnetic iron oxide have been employed in various quinoline syntheses, including the Friedländer condensation, often under solvent-free or green solvent conditions. nih.govacs.org These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. nih.gov
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy are inherently less wasteful. primescholars.com
Traditional quinoline syntheses, such as the Skraup reaction, often have poor atom economy due to the use of stoichiometric oxidizing agents and the formation of significant byproducts. libretexts.org Future synthetic methodologies are increasingly focused on maximizing atom economy.
Key strategies for improving synthetic efficiency include:
Addition and Rearrangement Reactions: These reaction types are inherently 100% atom-economical as all reactant atoms are incorporated into the product. buecher.de
Catalytic Dehydrogenation: Using catalysts to remove hydrogen (acceptorless dehydrogenation) avoids the need for stoichiometric oxidants, generating only H₂ as a byproduct. organic-chemistry.org
One-Pot Procedures: Combining multiple reaction steps into a single operation without isolating intermediates reduces solvent use, energy consumption, and waste generation. rsc.org A highly efficient one-pot procedure has been developed for preparing substituted quinolines directly from o-nitrotoluenes and olefins, providing an atom-economical pathway without transition metal catalysis. rsc.org
The efficiency of a synthesis is not just measured by yield but also by metrics like Reaction Mass Efficiency (RME), which considers the masses of all materials used, including solvents and reagents. buecher.de
The push towards sustainability in chemical manufacturing has led to the exploration of greener synthetic methods for quinolines. ijpsjournal.comnih.gov This involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. ijpsjournal.com
Green Solvents and Conditions: A major focus is replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.net Furthermore, solvent-free reactions, often facilitated by nanocatalysts or microwave irradiation, are being developed to reduce waste significantly. ijpsjournal.comnih.gov Microwave-assisted synthesis, in particular, can dramatically reduce reaction times and improve yields. ijpsjournal.comresearchgate.net
Biocatalysis: The use of enzymes as catalysts offers a highly sustainable and selective alternative to traditional chemical methods. ijpsjournal.com Recent research has demonstrated that monoamine oxidase (MAO-N) enzymes can effectively catalyze the oxidative aromatization of tetrahydroquinolines to produce the corresponding quinoline derivatives under mild, aqueous conditions. acs.org Another approach involves a chemo-enzymatic cascade using horseradish peroxidase (HRP) to access 2-quinolone derivatives. acs.org These biocatalytic methods provide a milder and more sustainable route to quinolines, although challenges remain in expanding the substrate scope and scalability. acs.org
The integration of these sustainable and biocatalytic strategies will be crucial for the future of quinoline synthesis, aligning chemical production with the principles of environmental stewardship.
Advanced Theoretical and Computational Methodologies for Chemical Systems
The study of chemical compounds such as this compound is increasingly reliant on advanced theoretical and computational methods. These approaches provide deep insights into molecular behavior, complementing experimental work by predicting properties, elucidating reaction mechanisms, and modeling complex interactions at various scales. By leveraging computational power, researchers can navigate the vast chemical space more efficiently, accelerating the discovery and development of novel molecules with desired functionalities.
Integration of Machine Learning for Property and Reactivity Prediction
Machine learning (ML) has emerged as a transformative tool in the chemical sciences, offering powerful methods to predict the physicochemical properties and reactivity of molecules like this compound from their structure alone. nih.govneurips.cc ML models are trained on large datasets of known molecules and their associated properties, enabling them to learn complex structure-property relationships that are often difficult to discern through traditional analysis. neurips.cc
For a specific molecule such as this compound, ML can be applied to predict a wide array of characteristics. For instance, quantitative structure-activity relationship (QSAR) models can estimate its biological activity against various targets, while quantitative structure-property relationship (QSPR) models can predict physical properties like solubility, melting point, and lipophilicity. longdom.org These predictions are crucial in early-stage drug discovery and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. nih.gov
Reactivity prediction is another key area where ML is making significant contributions. Machine learning models can be trained to identify the most likely sites for electrophilic or nucleophilic attack on the this compound scaffold. researchgate.net For example, a model could predict the regioselectivity of C-H functionalization reactions, a critical aspect in the synthesis of new derivatives. researchgate.net Furthermore, advanced models like Δ²-learning can predict reaction properties, such as activation energies, by learning corrections to lower-level, less computationally expensive quantum chemistry calculations. rsc.org This approach significantly accelerates the characterization of chemical reactions with a high degree of accuracy. rsc.org The application of these models allows for the rapid assessment of the synthetic accessibility of novel derivatives of this compound.
| Machine Learning Model/Technique | Predicted Property/Application | Significance for this compound |
|---|---|---|
| Graph Neural Networks (GNNs) | Physicochemical properties (e.g., solubility, boiling point) and biological activity. chemrxiv.org | Rapidly screens for drug-likeness and potential therapeutic applications without initial synthesis. |
| Random Forest / Support Vector Machines (SVM) | Classification of activity (e.g., active vs. inactive against a protein target). chemrxiv.org | Prioritizes the molecule for specific biological assays based on predicted activity profiles. |
| Recurrent Neural Networks (RNNs) | Generation of novel molecular structures based on the quinoline scaffold. | Designs new derivatives with potentially improved properties while maintaining the core structure. |
| Δ²-Machine Learning | Prediction of reaction activation energies and heats of reaction. rsc.org | Guides synthetic route planning by identifying energetically favorable reaction pathways for modification. |
| Transformer-based Models | Prediction of drug-target interactions and binding affinity. nih.gov | Identifies potential protein targets, suggesting mechanisms of action for therapeutic development. |
Multi-Scale Modeling of Complex Chemical Processes
Complex chemical phenomena involving this compound, such as its interaction with a biological macromolecule or its self-assembly into larger structures, often span multiple length and time scales. Multi-scale modeling addresses this challenge by integrating different computational techniques, each suited for a specific scale, into a cohesive simulation framework. llnl.gov This allows for a comprehensive understanding of processes that are intractable for any single method to describe completely.
At the most fundamental level, Quantum Mechanics (QM) calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic structure of this compound. nih.gov These methods provide highly accurate information about bond energies, molecular orbitals (HOMO/LUMO), and reaction mechanisms at the atomic level. longdom.org For instance, QM can elucidate the transition state of a key synthetic step or the precise nature of the interaction between the fluorine atom and a receptor site.
To study the dynamics of this compound in a larger environment, such as in solution or bound to a protein, classical Molecular Dynamics (MD) simulations are employed. nih.govrsc.org MD uses force fields derived from QM calculations or experimental data to simulate the movement of atoms and molecules over time, allowing for the exploration of conformational changes, binding modes, and solvent effects. mdpi.com For larger systems and longer timescales, coarse-grained (CG) models, which group atoms into larger "beads," can be used to study processes like membrane transport or nanoparticle formation. unl.pt A powerful approach is the use of hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, where the chemically active region (e.g., the binding site) is treated with high-level QM, while the rest of the system (e.g., the bulk of the protein and solvent) is described by more efficient MM force fields. mdpi.com
| Modeling Scale | Methodology | Information Gained for this compound |
|---|---|---|
| Quantum (Electronic) | Density Functional Theory (DFT), Ab initio methods | Electron distribution, reaction mechanisms, spectroscopic properties, bond energies. longdom.orgnih.gov |
| Atomistic (Molecular) | Classical Molecular Dynamics (MD), Monte Carlo | Conformational dynamics, protein-ligand binding free energy, solvation structure. nih.govmdpi.com |
| Hybrid | Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic reaction mechanisms, detailed analysis of binding site interactions. mdpi.com |
| Mesoscopic (Supra-molecular) | Coarse-Grained (CG) Molecular Dynamics, Dissipative Particle Dynamics | Self-assembly, interaction with lipid bilayers, formation of aggregates or nanoparticles. unl.pt |
Interdisciplinary Research Avenues in Pure Chemical Sciences
The unique structural features of this compound, combining a quinoline core with a fluorinated benzoyl group, position it as a valuable scaffold for interdisciplinary research. The quinoline moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds and pharmaceuticals. nih.govnih.govmdpi.com Its fusion of aromatic and heterocyclic character allows for diverse interactions with biological targets. orientjchem.org The introduction of the 2-fluorobenzoyl group further modulates its electronic properties, lipophilicity, and potential for specific interactions like hydrogen bonding or halogen bonding, which can be exploited in drug design. nih.govorientjchem.org
In medicinal chemistry , computational predictions of the properties of this compound can guide its exploration as a potential therapeutic agent. For example, if ML models predict activity against specific kinases or proteases, this would spur synthetic efforts to create focused libraries of derivatives for experimental screening against cancer or viral diseases. nih.govorientjchem.org The quinoline core itself has been associated with anticancer, antimalarial, and antiviral activities. nih.govmdpi.com
In materials science , the rigid, planar structure of the quinoline system, combined with the polar benzoyl group, suggests potential applications in organic electronics. Theoretical calculations of its electronic properties, such as the HOMO-LUMO gap, can assess its suitability as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substituent can enhance material stability and influence molecular packing in the solid state, which is critical for charge transport properties.
Furthermore, the compound can serve as a versatile building block in supramolecular chemistry . The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the rational design of complex self-assembled architectures, molecular sensors, or new catalysts. The interplay between the different functional groups allows for the creation of materials with tunable properties, bridging the gap between molecular design and macroscopic function.
Q & A
Q. Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups (e.g., -F, -CF₃) : Enhance metabolic stability and binding affinity. For example, 4-(4-substituted-anilino)quinolines show IC₅₀ values <10 µM against cancer cell lines .
- Hydrophobic Substituents (e.g., adamantyl) : Improve membrane permeability, as seen in antituberculosis agents .
- Enzymatic Inhibition : this compound derivatives exhibit >80% PTP1B inhibition at 20 µg/mL, with 6q achieving 97.98% inhibition .
How can discrepancies in crystallographic data for quinoline derivatives be resolved?
Q. Data Contradiction Analysis
- Software Comparison : Use SHELXL for small-molecule refinement and PHENIX for macromolecules to cross-validate bond lengths/angles .
- Twinned Data : Apply SHELXD for structure solution and PLATON for twin law identification .
- Validation Tools : Check R-factors (target <0.05) and residual density maps to resolve ambiguities .
What computational methods predict the bioactivity of this compound derivatives?
Q. Advanced Modeling
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding modes with targets like 5-HT1A receptors or PTP1B .
- QSAR Models : Train on datasets (e.g., IC₅₀ values from cytotoxicity assays) to correlate substituent properties (logP, polar surface area) with activity .
- DFT Calculations : Predict electronic effects of fluorine on HOMO-LUMO gaps and reactivity .
How is the mechanism of enzyme inhibition studied for this compound derivatives?
Q. Mechanistic Studies
- Kinetic Assays : Measure values via Michaelis-Menten plots under varying substrate/inhibitor concentrations .
- Fluorescence Quenching : Monitor changes in tryptophan emission upon inhibitor binding to PTP1B .
- X-ray Crystallography : Resolve inhibitor-enzyme complexes (e.g., PDB ID 1T49) to identify key interactions .
How can conflicting cytotoxicity results across cell lines be addressed?
Q. Data Reconciliation
- Cell Line Validation : Use authenticated lines (e.g., NCI-60 panel) and standardized protocols (e.g., MTT assay) .
- Multi-Omics Profiling : Compare transcriptomic/proteomic responses to identify resistance mechanisms .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for leukemia vs. solid tumors) to assess consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
